molecular formula C7H4BrN3O B7785024 6-bromo-1H-1,2,3-benzotriazin-4-one

6-bromo-1H-1,2,3-benzotriazin-4-one

Cat. No.: B7785024
M. Wt: 226.03 g/mol
InChI Key: LPGFSZWNWPTKSB-UHFFFAOYSA-N
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Description

6-bromo-1H-1,2,3-benzotriazin-4-one is a useful research compound. Its molecular formula is C7H4BrN3O and its molecular weight is 226.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFSZWNWPTKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-1H-1,2,3-benzotriazin-4-one chemical properties and structure

[1]

Part 1: Executive Technical Summary[1]

Compound: 6-Bromo-1H-1,2,3-benzotriazin-4-one Class: Fused 1,2,3-triazine / Benzazimide Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol [1]

The "Senior Scientist" Perspective: this compound represents a high-value "bifunctional" scaffold in heterocyclic chemistry. Unlike its unsubstituted parent, the inclusion of the bromine atom at the C6 position transforms this molecule from a simple nitrogen source into a versatile building block. It offers two distinct orthogonal reactivity profiles:

  • The Triazine Core: A "masked" electrophile and radical precursor capable of denitrogenative ring contractions (to indazoles or benzazetinones).

  • The C6-Bromine Handle: A stable entry point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) prior to or after ring manipulation.[1]

This guide moves beyond basic characterization to focus on the utility of this scaffold in designing complex pharmaceutical intermediates.

Part 2: Structural Analysis & Physicochemical Properties[1]

Electronic Structure and Tautomerism

The 1,2,3-benzotriazin-4-one system exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] In the solid state and most polar solvents, the lactam (3H-form) predominates due to the thermodynamic stability of the amide-like resonance.

  • Acidity: The N(3)-H proton is significantly acidic (pKa estimated ~6.5–7.5), comparable to saccharin or phthalimide, allowing for easy deprotonation with mild bases (e.g., K₂CO₃) for N-alkylation.[1]

  • Substituent Effect: The bromine at C6 exerts a -I (inductive withdrawing) effect, slightly increasing the acidity of the N-H proton compared to the parent benzotriazinone and deactivating the benzene ring toward electrophilic aromatic substitution.

Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are required for reactions).[1]

  • Moderate Solubility: Hot Ethanol, Acetonitrile.[1]

  • Insoluble: Water, Hexanes, Diethyl Ether.[1]

Key Data Summary
PropertyValue / DescriptionNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure (photosensitive).[1]
Melting Point >220 °C (Decomposes)Parent compound melts at 217 °C; Br increases lattice energy.
Stability Thermally stable up to ~200°CCaution: Potential shock sensitivity in dry diazonium precursors; the final triazinone is generally stable but releases N₂ at high temps.
CAS (Parent) 90-16-4Specific 6-Br derivative often synthesized in situ or custom ordered.[1]

Part 3: Synthetic Protocols

Primary Synthesis: Diazotization of 2-Amino-5-bromobenzamide

The most robust route to the 1,2,3-benzotriazin-4-one core is the intramolecular cyclization of 2-aminobenzamides via a diazonium intermediate.[1]

Reaction Logic: The amino group is converted to a diazonium salt using nitrous acid (generated in situ). The adjacent amide nitrogen then performs an intramolecular nucleophilic attack on the electrophilic diazonium nitrogen, closing the ring.[1]

Protocol: Synthesis of 6-Bromo-1,2,3-benzotriazin-4(3H)-one

Reagents:

  • 2-Amino-5-bromobenzamide (1.0 equiv)[1]

  • Sodium Nitrite (NaNO₂, 1.1 equiv)[1]

  • Acetic Acid (Glacial, solvent)[1]

  • Concentrated HCl (Catalytic) or H₂SO₄

Step-by-Step Methodology:

  • Dissolution: Suspend 2-amino-5-bromobenzamide in glacial acetic acid (approx. 10 mL/g) in a round-bottom flask.

  • Acidification: Cool the mixture to 0–5 °C in an ice bath. Add concentrated H₂SO₄ (approx. 0.5 mL/g) dropwise. Critical: Maintain temperature <10 °C to prevent diazonium decomposition.

  • Diazotization: Add an aqueous solution of NaNO₂ (1.1 equiv dissolved in minimum water) dropwise over 20 minutes. The suspension will likely clear as the diazonium salt forms, then reprecipitate as the cyclization occurs.[1]

  • Cyclization: Allow the reaction to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours. The ring closure is usually spontaneous.

  • Work-up: Pour the reaction mixture into crushed ice/water (5x reaction volume). The product will precipitate as a solid.

  • Purification: Filter the solid, wash extensively with cold water (to remove acid/salts) and then cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the primary amine double spike (3300-3400 cm⁻¹) and appearance of the triazine N=N stretch (approx. 1560 cm⁻¹).

  • Mass Spec: Confirm M+ (225/227 for ⁷⁹Br/⁸¹Br isotope pattern).

Part 4: Reactivity & Applications in Drug Discovery[1]

The 6-bromo-1,2,3-benzotriazin-4-one scaffold is a "divergent" intermediate.[1] You can functionalize the ring before destroying it, or use the ring as a leaving group.[1]

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine at C6 is chemically distinct from the triazine ring. Standard Suzuki conditions can be applied to install aryl or heteroaryl groups at the 6-position without degrading the triazine ring, provided the temperature is kept below the thermal decomposition threshold (~120°C).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to avoid ring opening).

  • Solvent: Dioxane/Water or Toluene/Ethanol.

Pathway B: Denitrogenative Ring Contraction

Upon flash vacuum pyrolysis (FVP) or photolysis, the triazine ring extrudes molecular nitrogen (N₂). This generates a reactive diradical or zwitterionic species that can rearrange to form Indazoles or Benzazetinones .

  • Application: This is a powerful method for synthesizing fused indazoles which are privileged structures in kinase inhibitors.

Pathway C: Nucleophilic Ring Opening

The triazine ring is susceptible to nucleophilic attack at C4. Reaction with primary amines or hydrazines can lead to ring opening, forming ortho-triazeno-benzamides, which are precursors to other heterocycles like quinazolines.[1]

Part 5: Visualizing the Chemistry

Synthesis Mechanism (Diazotization)

SynthesisStart2-Amino-5-bromobenzamideInter1Diazonium Salt(Intermediate)Start->Inter1Diazotization (0°C)ReagentNaNO2 / H+Reagent->Inter1CyclizationIntramolecularN-N Bond FormationInter1->Cyclization- H+Product6-Bromo-1,2,3-benzotriazin-4-oneCyclization->ProductRing Closure

Figure 1: The stepwise synthesis of the benzotriazinone core via diazotization of the anthranilamide precursor.

Divergent Reactivity Pathways[1]

ReactivityCore6-Bromo-1,2,3-benzotriazin-4-oneSuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Core->SuzukiAr-B(OH)2, Pd(0)PyrolysisThermal/Photo Decomposition(-N2)Core->PyrolysisHeat (>250°C) or hνAlkylationN-Alkylation(Base/R-X)Core->AlkylationK2CO3, R-XProd_Suzuki6-Aryl-benzotriazinoneSuzuki->Prod_SuzukiProd_IndazoleIndazoles / BenzazetinonesPyrolysis->Prod_IndazoleRearrangementProd_Alk3-Alkyl-benzotriazinoneAlkylation->Prod_Alk

Figure 2: Orthogonal reactivity profiles allowing modification of the C6 position or transformation of the heterocyclic core.

Part 6: References

  • Synthesis of 1,2,3-Benzotriazin-4-ones:

    • Title: Efficient solid-phase synthesis of 1,2,3-benzotriazin-4-ones.[1]

    • Source: SciELO / J. Braz. Chem. Soc.

    • URL:[Link] (General protocol adaptation).

  • Reactivity of Benzotriazinones:

    • Title: 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.

    • Source: ResearchGate Review.

    • URL:[Link]

  • Suzuki Coupling on Heterocycles:

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Tautomerism and Energetics:

    • Title: Study of Energetics and Structure of 1,2,3-Benzotriazin-4(3H)-one.

    • Source: J. Phys. Chem. B (ACS).

    • URL:[Link]

Solubility Profile & Handling Guide: 6-Bromo-1H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and experimental handling of 6-bromo-1H-1,2,3-benzotriazin-4-one .

Executive Summary

This compound is a bicyclic nitrogenous heterocycle used primarily as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or serine protease targets).[1][2] Its solubility behavior is governed by two competing structural features: the polar, hydrogen-bond-donating triazinone core and the lipophilic, electron-withdrawing bromine substituent.

  • DMSO (Dimethyl Sulfoxide): The primary solvent for stock solutions.[2] The compound exhibits high solubility due to DMSO’s ability to disrupt the strong intermolecular hydrogen bonding of the amide/diazo lactam core.[2]

  • Methanol (MeOH): A secondary solvent , often used for recrystallization.[2] Solubility is moderate at room temperature but increases significantly upon heating.[2]

  • Critical Handling Note: This compound possesses an acidic proton (pKa ~8.0–8.[2]2) at the N3 position.[2] Its solubility is pH-dependent, and it may degrade in strong alkaline protic media over time due to ring opening (triazine decomposition).[2]

Physicochemical Profile

Understanding the molecule's intrinsic properties is essential for predicting solubility behavior in unlisted solvents.[2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₄BrN₃OModerate Molecular Weight (MW ~226.[2]03)
Core Structure Fused Benzene-Triazine RingPlanar, rigid structure favors crystal packing (lowers solubility).[2]
H-Bond Donor 1 (N-H at position 3)Creates strong intermolecular dimers in solid state.[2]
H-Bond Acceptors 3 (C=O, N=N system)Excellent interaction with protic solvents (MeOH).[2]
LogP (Est.) ~1.4 – 1.8Moderately lipophilic (Br increases LogP vs. parent).[2]
pKa (Est.) ~8.2 (Acidic NH)Soluble in basic aqueous buffers; less soluble in acidic media.[2]
Structural Tautomerism

The compound exists in equilibrium between the lactam (major) and lactim (minor) forms.[2] In DMSO, the equilibrium strongly favors the lactam form, stabilized by the solvent's high dielectric constant.[2]

Tautomerism cluster_solvents Solvent Stabilization Lactam Lactam Form (Major) (NH at pos 3, C=O) Lactim Lactim Form (Minor) (OH at pos 4, N=N) Lactam->Lactim Tautomerization (Solvent Dependent) DMSO DMSO Stabilizes Lactam MeOH Methanol H-bonds with both

Figure 1: Tautomeric equilibrium heavily favors the lactam form in polar aprotic solvents like DMSO.[2]

Solubility Mechanisms & Data[2]

A. Solubility in DMSO (Recommended Stock Solvent)[2]
  • Solubility Limit: > 50 mM (approx. > 11 mg/mL).[2]

  • Mechanism: DMSO is a polar aprotic solvent.[2] The sulfoxide oxygen acts as a strong H-bond acceptor, effectively "solvating" the acidic NH proton of the benzotriazinone.[2] This disrupts the crystal lattice intermolecular H-bonds more effectively than protic solvents.[2]

  • Stability: High.[2] Solutions in DMSO are generally stable at -20°C for months.[2]

  • Usage: Ideal for biological assay stock solutions and NMR analysis.[2]

B. Solubility in Methanol (Recrystallization Solvent)[2]
  • Solubility Limit (RT): ~1–5 mg/mL (Sparingly soluble).[2]

  • Solubility Limit (Boiling, 65°C): > 20 mg/mL.[2]

  • Mechanism: Methanol is a polar protic solvent.[2] While it can H-bond with the carbonyl and triazine nitrogens, the hydrophobic bromine atom and the rigid benzene ring limit solubility at room temperature.[2]

  • Usage:

    • Purification: The steep solubility curve vs. temperature makes MeOH excellent for recrystallization.[2]

    • LC-MS: Suitable mobile phase component.[2]

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays.

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    • MW = 226.03 g/mol [2]

    • Required Mass = 2.26 mg.[2]

  • Weighing: Weigh ~2.3–2.5 mg of this compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial. Record exact mass.

  • Volume Calculation: Calculate DMSO volume (

    
    ) to achieve exactly 10 mM:
    
    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

    • Visual Check: Solution should be clear and colorless to pale yellow.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Solubility Determination (Saturation Shake-Flask Method)

Objective: Determine exact solubility in a specific solvent (MeOH or DMSO) if precise thermodynamic data is required.[2]

SolubilityProtocol Start Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL) (MeOH or DMSO) Start->AddSolvent Shake Agitate (24h @ 25°C) AddSolvent->Shake Filter Filter Supernatant (0.22 µm PTFE) Shake->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (254 nm) Dilute->Analyze

Figure 2: Workflow for thermodynamic solubility determination.[2]

  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon is acceptable for MeOH, but PTFE is preferred for DMSO).

  • Quantification:

    • Dilute the filtrate 1:100 with acetonitrile/water.[2]

    • Inject onto HPLC (C18 column).[2]

    • Calculate concentration using a calibration curve of the standard.

Troubleshooting & Practical Considerations

IssueCauseSolution
Precipitation in Aqueous Buffer "Crash-out" upon dilution from DMSO stock.Keep DMSO concentration < 1% in final assay.[2] Dilute slowly with vortexing.
Yellow Discoloration Oxidation or trace impurities (diazonium formation).[2]Check purity via LC-MS. If >95%, color may be intrinsic to trace tautomers.[2]
Hygroscopicity DMSO absorbing water from air.[2]Use anhydrous DMSO packed under argon/nitrogen.[2] Water lowers solubility.[1][2]
Ring Opening Nucleophilic attack in basic MeOH.[2]Avoid storing in basic methanol (e.g., MeOH + NaOH) for long periods.[2]

References

  • PubChem. 1,2,3-Benzotriazin-4-one Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Cheméo. Chemical Properties of 1,2,3-Benzotriazin-4(1H)-one. Available at: [Link][2]

  • Woodland, E. D., et al. "The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones." Journal of Pharmacy and Pharmacology, 1996.[2] (Contextual reference for benzotriazinone stability).

Sources

A Technical Guide to the Medicinal Chemistry Applications of 6-bromo-1H-1,2,3-benzotriazin-4-one: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-benzotriazin-4-one core represents a privileged heterocyclic scaffold with significant applications across pharmaceuticals and agrochemicals.[1][2] Its unique chemical architecture allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide focuses specifically on the 6-bromo derivative, 6-bromo-1H-1,2,3-benzotriazin-4-one, a key intermediate and pharmacophore in modern medicinal chemistry. We will explore its synthesis, chemical reactivity, and established applications, providing researchers and drug development professionals with a comprehensive overview of its potential in creating novel therapeutic and bioactive agents.

The 1,2,3-Benzotriazin-4-one Scaffold: An Overview

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs.[3] The 1,2,3-benzotriazin-4-one system is a noteworthy example, valued for its synthetic accessibility and its ability to act as a versatile precursor for a variety of other heterocyclic structures.[1][4] Its derivatives have been investigated for a wide range of pharmacological properties, including antitumor, anesthetic, antidepressant, and anti-inflammatory activities.[2][4] Furthermore, this scaffold is prominent in the agrochemical sector, particularly as a component in herbicides, insecticides, and nematicides.[2]

The introduction of a bromine atom at the 6-position significantly enhances the synthetic utility of the scaffold. The bromo-substituent serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, allowing for systematic Structure-Activity Relationship (SAR) studies.

Caption: Figure 1. Core Structure of this compound

Synthesis and Chemical Reactivity

Synthetic Pathways

The classical and most common approach to synthesizing the 1,2,3-benzotriazin-4-one ring system involves the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[4] For the 6-bromo analogue, the synthesis typically starts from 2-amino-5-bromobenzamide.

synthesis_diazotization cluster_main Figure 2. Diazotization Synthesis Workflow start 2-amino-5-bromobenzamide step1 Dissolution in strong acid (e.g., HCl) start->step1 Reactant step2 Cool to 0-5°C step1->step2 step3 Add Sodium Nitrite (NaNO2) in H2O dropwise step2->step3 Reagent step4 Diazonium Salt Intermediate (in situ) step3->step4 Forms step5 Intramolecular Cyclization step4->step5 Undergoes product This compound step5->product Yields

Caption: Figure 2. Diazotization Synthesis Workflow

Causality Behind Experimental Choices:

  • Strong Acid: The use of a strong acid like HCl is critical to protonate the amino group of the starting material, making it susceptible to reaction with nitrous acid, which is formed in situ from NaNO₂ and the strong acid.

  • Low Temperature (0-5°C): Diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, and lead to unwanted side products. Maintaining a low temperature throughout the addition of sodium nitrite is paramount for safety and yield.

  • Dropwise Addition: Slow, controlled addition of the NaNO₂ solution prevents a rapid exothermic reaction and allows for the dissipation of heat, further ensuring the stability of the diazonium intermediate.

Recently, novel photochemical methods have been developed, offering a greener alternative. These methods can involve the photocyclization of acyclic aryl triazine precursors using visible light, often in a continuous flow setup, which can provide excellent yields without the need for harsh acidic conditions or diazotizing agents.[4]

Reactivity and Synthetic Utility

The this compound scaffold is a versatile building block due to two primary reactive sites:

  • The Bromo Group (C6): The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide array of aryl, alkyl, and amine substituents, enabling the rapid generation of compound libraries for SAR exploration.[5]

  • The Triazinone Ring: The benzotriazinone ring itself can undergo denitrogenative transformations.[1][4] Catalyzed by transition metals (e.g., Palladium, Nickel) or promoted by light, the ring can extrude molecular nitrogen (N₂) to form a reactive intermediate. This intermediate can then be trapped by various coupling partners like alkynes or alkenes to construct other complex heterocyclic systems, such as isoquinolones.[4]

reactivity Figure 3. Key Reactivity Pathways cluster_reactivity start This compound cc_cat Pd Catalyst + Ligand + Base start->cc_cat Suzuki, etc. denit_cat Metal Catalyst (Pd, Ni) or hv (Light) start->denit_cat Denitrogenation cc_product C6-Functionalized Product cc_cat->cc_product cc_partner Coupling Partner (e.g., Boronic Acid) cc_partner->cc_cat denit_inter Reactive Intermediate + N2 gas denit_cat->denit_inter denit_product Annulated Heterocycle (e.g., Isoquinolone) denit_inter->denit_product denit_trapper Trapping Agent (e.g., Alkyne) denit_trapper->denit_inter

Caption: Figure 3. Key Reactivity Pathways

Medicinal and Agrochemical Applications

The this compound core is a precursor to a range of biologically active molecules.

Nematicidal Activity

One of the most well-documented applications is in the development of novel nematicides. Derivatives have shown excellent efficacy against the root-knot nematode Meloidogyne incognita, a major agricultural pest.[6][7]

  • Mechanism & Synthesis: The synthetic strategy involves N-alkylation of the benzotriazinone core with a bromoalkyl chain, followed by reaction with a second heterocyclic moiety, such as potassium salt of 2-cyanoimino-4-oxothiazolidine.[6][7]

  • Key Findings: Studies have shown that some of these compounds achieve up to 100% control of the cucumber root-knot nematode disease at concentrations as low as 10.0 mg/L in vivo.[7] Interestingly, these compounds often show high efficacy in vivo but lack direct inhibitory activity in vitro, suggesting a complex mode of action that may involve host-plant metabolism or disruption of the nematode life cycle within the plant.[6][7]

Enzyme Inhibition

The scaffold has been used to develop potent enzyme inhibitors for various therapeutic targets.

  • Leukotriene A4 Hydrolase (LTA4H) Inhibition: A series of 1,2,3-benzotriazin-4-one derivatives were designed and synthesized as inhibitors of LTA4H, an enzyme involved in inflammatory pathways. A derivative featuring a 7-chloro substitution and a (CH₂)₄ linker (compound II in the study) demonstrated the highest inhibitory activity with an IC₅₀ of 1.30 µM.[4] Molecular docking studies suggested that the benzotriazinone core is a promising scaffold for further optimization.[4]

  • α-Glucosidase Inhibition: In the search for new treatments for diabetes mellitus, novel 1,2,3-benzotriazin-4-one sulfonamides have been synthesized and evaluated for α-glucosidase inhibition.[1] Several synthesized compounds were found to be potent inhibitors, demonstrating the potential of this scaffold in developing new anti-diabetic agents.[1]

Anticancer Activity

While specific studies on the 6-bromo derivative are emerging, the broader class of[1][4][8]-benzotriazines has reported antitumor activity.[2] The 6-bromo functionality is particularly valuable in this context, as it allows for the synthesis of complex molecules like 4-anilino-quin(az)olines, which are known kinase inhibitor motifs.[8] The 6-bromo-4-chloroquinoline, a related synthetic intermediate, is crucial for synthesizing such compounds.[8][9]

Summary of Biological Activities
Derivative ClassTarget/ApplicationKey ResultsReference
N-alkylated Thiazolidine DerivativesNematicidal (M. incognita)Up to 100% control efficacy at 10.0 mg/L (in vivo)[6][7]
Substituted BenzotriazinonesLTA4H Aminopeptidase InhibitionIC₅₀ = 1.30 µM for the most active compound[4]
Benzotriazinone Sulfonamidesα-Glucosidase InhibitionDiscovered potent inhibitors for diabetes treatment[1]
General BenzotriazinesAnticancerScaffold identified with antitumor properties[2]

Experimental Protocol: Synthesis of a Nematicidal Agent Precursor

This protocol describes a representative first step in synthesizing a biologically active N-alkylated benzotriazinone, based on methodologies described in the literature.[6][7]

Objective: To synthesize 3-(3-bromopropyl)-6-bromo-1H-1,2,3-benzotriazin-4-one.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Self-Validating System & Rationale:

  • Anhydrous Conditions: DMF and K₂CO₃ must be anhydrous. The presence of water can lead to hydrolysis of the starting materials and side reactions, reducing the yield.

  • Excess Reagent: 1,3-dibromopropane is used in excess to favor the mono-alkylation product over potential di-alkylation or other side reactions.

  • Weak Base: K₂CO₃ is a suitable base to deprotonate the N-H of the benzotriazinone, forming the nucleophilic anion. It is strong enough for this purpose but not so strong as to cause degradation of the reactants.

  • TLC Monitoring: Thin-layer chromatography is a critical self-validating step. It allows for real-time monitoring of the reaction's progress by comparing the spot of the starting material to the newly forming product spot. The reaction is deemed complete only when the starting material spot has disappeared.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF to dissolve the solids, with stirring.

  • Add 1,3-dibromopropane (2.0 eq) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-bromopropyl)-6-bromo-1H-1,2,3-benzotriazin-4-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal and agrochemical research. Its straightforward synthesis and dual points of reactivity—the C6-bromo position for cross-coupling and the triazinone ring for denitrogenative annulation—provide chemists with a powerful platform for generating molecular diversity. The demonstrated success in developing potent nematicides and enzyme inhibitors underscores its significance. As researchers continue to explore novel chemical space, the strategic application of the this compound core will undoubtedly lead to the discovery of new and impactful bioactive compounds.

References

  • ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Retrieved from [Link]

  • MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][1][4][8]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

  • PMC. (n.d.). 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H). Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved from [Link]

  • PubMed. (2015, August 12). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Retrieved from [Link]

  • ResearchGate. (2018, October 29). Chemistry and Biological Activity of[1][4][8]-Benzotriazine Derivatives. Retrieved from [Link]

Sources

safety data sheet SDS for 6-bromo-1H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of 6-bromo-1H-1,2,3-benzotriazin-4-one

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. This is common for specialized, novel compounds used in research. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including benzotriazole derivatives and other brominated heterocyclic systems, to provide a comprehensive and inferred safety profile. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction: Navigating the Safety of a Novel Scaffold

The 1,2,3-benzotriazin-4-one core is a valuable heterocyclic scaffold in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[1] Its derivatives have shown potential as anesthetics, antidepressants, and agrochemicals.[2] The title compound, this compound, combines this reactive core with a bromine substituent, a common modification in drug discovery to modulate pharmacological properties.

For researchers and drug development professionals, understanding the safety profile of such a compound is paramount to ensuring laboratory safety and designing robust experimental plans. This guide provides an in-depth, extrapolated safety and handling protocol for this compound, grounded in the known properties of its structural relatives.

Chemical Identity and Physicochemical Properties

To establish a baseline for safety protocols, we first define the compound's identity and its likely physical state.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₇H₄BrN₃O-
Molecular Weight 226.03 g/mol -
Appearance Predicted to be an off-white to tan or pale creamish solid powder.[3][4]Based on unsubstituted benzotriazinone and other brominated heterocycles.
Solubility Predicted to be poorly soluble in water, soluble in alkaline solutions and some organic solvents like DMSO.The parent benzotriazinone is soluble in alkaline solutions.[3] Bromination generally decreases aqueous solubility.[5]
Melting Point Predicted to be >200 °C, likely with decomposition.The parent compound decomposes around 210 °C.[3]

Inferred Hazard Identification and GHS Classification

By analyzing the Safety Data Sheets of closely related compounds, such as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and various benzotriazole derivatives, a harmonized hazard profile can be inferred.[6][7] The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Hazard Class & CategoryGHS CodeHazard StatementBasis of Inference
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.Common classification for benzotriazole and brominated heterocyclic analogs.[6][7][8]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.Frequently cited hazard for this class of compounds.[7][8]
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation.A consistent warning for benzotriazole derivatives.[6][7][8]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation.The respiratory system is a common target organ for solid organic compounds of this nature.[7]
Hazardous to the Aquatic Environment, Chronic (Category 2)H411Toxic to aquatic life with long lasting effects.Benzotriazoles are known to be toxic to aquatic life and are not readily biodegradable.[6][9]

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

The predicted toxicity stems from two key structural features: the benzotriazole core and the bromo-aromatic system.

  • Benzotriazole Moiety: Benzotriazoles are known to have low to moderate acute toxicity in mammals. However, they can exhibit significant toxicity to aquatic organisms and plants, and are generally persistent in the environment.[9][10]

  • Brominated Aromatic Compounds: While many brominated flame retardants have low acute toxicity, their lipophilicity can lead to bioaccumulation.[11] Some brominated benzenes are known hepatotoxins (toxic to the liver).[11][12] The primary risk in a laboratory setting is direct exposure leading to irritation.

The combination of these features necessitates careful handling to avoid ingestion, inhalation of dust, and direct contact with skin and eyes.

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical. The following measures are recommended based on standard protocols for similar chemical entities.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.

Protocols for Safe Handling, Storage, and Disposal

A self-validating system of protocols is essential for mitigating risks when working with research chemicals.

Engineering Controls & Personal Protective Equipment (PPE):

  • Ventilation: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures:

  • Avoid creating dust. Use techniques like weighing on a tared paper within the fume hood.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste contents and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous chemical waste.

Reactivity and Chemical Stability

The 1,2,3-benzotriazin-4-one scaffold is known for its unique reactivity, which researchers must consider for both safety and experimental design.

  • Thermal and Photochemical Instability: The triazinone ring can undergo denitrogenation (loss of N₂) upon heating or exposure to light.[13] This reaction can be catalyzed by metals (like Nickel or Palladium) or promoted by visible light, leading to the formation of reactive intermediates.[1][14][15]

  • Experimental Causality: This denitrogenation makes the scaffold a powerful synthetic tool for creating other heterocyclic systems like isoquinolones and isoindolinones.[14][15] However, it also implies that reaction conditions (temperature, light, catalysts) must be carefully controlled to avoid unexpected or runaway reactions. Unplanned loss of nitrogen gas can cause pressure buildup in sealed vessels.

Experimental Workflow & Safety Integration

To synthesize the principles of this guide into a practical application, the following workflow outlines the key safety checkpoints for using this compound in a typical laboratory experiment.

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Workup & Disposal a Don PPE (Goggles, Lab Coat, Gloves) b Work in Fume Hood a->b c Tare Weighing Vessel b->c d Carefully Transfer Solid (Avoid Dust) c->d e Record Mass & Seal Container d->e f Add Solvent to Reaction Vessel e->f Transfer to Reaction Area g Add Compound to Solvent f->g h Assemble Apparatus (Consider Gas Evolution) g->h i Initiate Reaction (Controlled Heating/Light) h->i j Quench Reaction Safely i->j Reaction Complete k Segregate Waste (Aqueous, Organic, Solid) j->k l Label Hazardous Waste Containers k->l m Clean Glassware in Fume Hood l->m n Remove & Dispose of PPE m->n o Wash Hands Thoroughly n->o

Caption: End-to-end safe handling workflow for a research chemical.

Conclusion

While a dedicated SDS for this compound remains elusive, a robust safety framework can be constructed through careful analysis of its structural components. The primary inferred hazards include moderate oral toxicity and irritation to the skin, eyes, and respiratory system. Its reactivity, particularly the potential for denitrogenation, requires diligent control of experimental conditions. By adhering to the comprehensive handling, PPE, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and leverage the synthetic potential of this valuable heterocyclic building block with confidence and safety.

References

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. ResearchGate. [Link]

  • Nickel(0)-Catalyzed Denitrogenative Transannulation of Benzotriazinones with Alkynes: Mechanistic Insights of Chemical Reactivity and Regio- and Enantioselectivity from Density Functional Theory and Experiment. ACS Catalysis. [Link]

  • Thermolytic reactions of benzotriazinone and isatoic anhydride. RSC Publishing. [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. [Link]

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Marine Life Science & Technology. [Link]

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. RIVM. [Link]

  • A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. PubMed. [Link]

  • Toxicological Review of Bromobenzene. U.S. Environmental Protection Agency. [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Omega. [Link]

  • The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]

  • Synthesis and Physico-Chemical Properties in Aqueous Medium of All Possible Isomeric Bromo Analogues of Benzo- 1H-Triazole. CORE. [Link]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. [Link]

  • 1,2,3-Benzotriazin-4-one. PubChem. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results. [Link]

Sources

Melting Point and Thermal Stability of 6-Bromobenzotriazinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal properties, synthesis, and stability profile of 6-bromobenzotriazinone (specifically 6-bromo-1,2,3-benzotriazin-4(3H)-one ), a critical heterocyclic intermediate.

Executive Summary

6-Bromo-1,2,3-benzotriazin-4(3H)-one is a thermally sensitive heterocyclic scaffold used primarily as a precursor for generating reactive intermediates (such as benzazetinones and indazolones) via denitrogenation.

  • Melting Point (Experimental Baseline): ~215–225 °C (with decomposition).

    • Note: The unsubstituted parent (1,2,3-benzotriazin-4(3H)-one) melts at 211–214 °C. The introduction of the 6-bromo substituent typically elevates the crystal lattice energy, raising the melting onset slightly, but the value is capped by the compound's intrinsic thermal instability.

  • Thermal Stability: Low. The compound is designed to be labile. It undergoes thermal decomposition (thermolysis) at temperatures coinciding with or slightly above its melting point, extruding molecular nitrogen (

    
    ).
    

Physicochemical Characterization

The thermal behavior of 6-bromobenzotriazinone is defined by a competition between phase transition (melting) and chemical decomposition.

Thermal Data Profile
PropertyValue / RangeNotes
Melting Point (

)
215 – 225 °C Often observed as a melt-decomposition transition.
Decomposition Onset (

)
> 210 °C Rapid evolution of

gas.
Appearance Off-white to beige powderColor darkens upon oxidation or partial decomposition.
Solubility DMSO, DMF, hot EthanolPoor solubility in water and non-polar solvents.
Molecular Weight 226.03 g/mol Based on

.
Structural Impact on Stability

The 1,2,3-triazine ring fused to the benzene core creates a strained system. The N2–N3 bond is weak. Upon heating, the ring cleaves to release stable nitrogen gas (


), driving the reaction forward entropically. The bromine atom at the 6-position (para to the amide nitrogen) exerts an electron-withdrawing inductive effect (-I), which stabilizes the phenyl ring but does not significantly prevent the rupture of the triazine moiety.

Synthesis and Purity Validation

To ensure accurate thermal measurements, the compound must be synthesized with high purity, avoiding contamination from the starting anthranilic acid which has a similar melting point (~213–215 °C).

Protocol: Diazotization of 5-Bromoanthranilic Acid

This method utilizes the cyclization of a diazonium intermediate.

Reagents:

  • 2-Amino-5-bromobenzoic acid (5-bromoanthranilic acid)[1]

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    , conc.)
    
  • Ethanol (for recrystallization)[2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-amino-5-bromobenzoic acid in 20 mL of 2M

    
    . Cool the solution to 0–5 °C  in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (11 mmol in 5 mL 
    
    
    
    ) while maintaining the temperature below 5 °C. The solution will turn pale yellow/orange.
  • Cyclization: Stir the mixture at 0 °C for 1 hour. The diazonium salt formed intramolecularly attacks the amide nitrogen (or carboxylate oxygen followed by rearrangement) to close the 1,2,3-triazine ring.

  • Precipitation: Allow the mixture to warm to room temperature. The product, 6-bromo-1,2,3-benzotriazin-4(3H)-one, will precipitate as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to remove unreacted anthranilic acid traces.

  • Drying: Dry under vacuum at 40 °C (do not use high heat to avoid premature decomposition).

Thermal Decomposition Mechanism[5][6]

The defining feature of 6-bromobenzotriazinone is its thermolysis pathway. This is not a defect but a feature exploited in synthetic chemistry to access benzazetinones (strained 4-membered rings).

Mechanism Description
  • Activation: Upon heating to

    
     (~220 °C), the triazinone ring opens.
    
  • Extrusion: A molecule of nitrogen (

    
    ) is ejected.
    
  • Rearrangement: The remaining radical or diradical species rearranges to form 6-bromo-benzazetin-2-one (a ketene-imine precursor) or dimerizes depending on the solvent/environment.

Decomposition Pathway Diagram

Decomposition Start 6-Bromo-1,2,3-benzotriazin-4(3H)-one (Stable Solid) Transition Transition State (Ring Opening) Start->Transition Heat (>215°C) Intermed Iminoketene Intermediate Transition->Intermed - N2 Gas N2 (Gas) Transition->Gas Product1 6-Bromo-benzazetin-2-one (Strained 4-membered ring) Intermed->Product1 Cyclization Product2 Dimerization / Polymerization (If not trapped) Intermed->Product2 No Trapping Agent

Caption: Thermal decomposition pathway of 6-bromobenzotriazinone via nitrogen extrusion.

Critical Handling & Safety

Warning: This compound is a high-nitrogen energetic precursor. While not classified as a primary explosive, it releases gas rapidly upon decomposition.

  • DSC/TGA Analysis: When performing Differential Scanning Calorimetry (DSC), use high-pressure crucibles or very small sample sizes (<2 mg). The rapid release of

    
     can blow the lid off standard aluminum pans.
    
  • Storage: Store below 25 °C. Long-term storage at elevated temperatures (>40 °C) can lead to slow degradation and pressure buildup in closed vials.

  • Reaction Safety: When using this compound as a reagent in scale-up (>5g), ensure the reaction vessel has adequate venting for

    
     evolution.
    

References

  • Synthesis of 1,2,3-Benzotriazin-4-ones: Journal of the Chemical Society, Perkin Transactions 1, "Thermal and photolytic decomposition of 1,2,3-benzotriazin-4-ones".

  • Precursor Properties (5-Bromoanthranilic Acid): PubChem Compound Summary for CID 79858.

  • General Triazinone Chemistry: MDPI Molecules, "Thermal Investigations of Annelated Triazinones".

  • Mechanism of Decomposition: Journal of the Chemical Society, "The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one".

Sources

6-bromo-1H-1,2,3-benzotriazin-4-one as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Heterocyclic Building Block for Divergent Scaffold Synthesis[1]

Part 1: Executive Summary & Strategic Value

6-bromo-1H-1,2,3-benzotriazin-4-one is not merely a static intermediate; it is a "spring-loaded" electrophile.[1] For the medicinal chemist, this scaffold offers a rare duality:

  • Structural Stability: It serves as a robust core for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings via the C6-bromide handle, allowing rapid expansion into chemical space.[1]

  • Latent Reactivity: Under specific thermal or photochemical conditions, the triazine ring extrudes molecular nitrogen (

    
    ), generating a reactive diradical or zwitterionic intermediate that collapses into isoindolinones  or indazoles .
    

This guide details the synthesis, handling, and strategic application of this compound, moving beyond basic preparations to focus on its utility in high-throughput library generation.[1]

Part 2: Chemical Profile & Properties[2][3][4]
PropertyData
CAS Number 19064-67-6 (General benzotriazinone core ref)
Molecular Formula

Molecular Weight 226.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in

,

pKa (Calculated) ~6.5 (N-H acidity)
Key Hazard Potential Explosive Decomposition. The N-N-N linkage can release

exothermically above 200°C.
Part 3: Synthesis Protocol (The "Self-Validating" Method)

The most reliable route to the 1,2,3-benzotriazin-4-one core involves the diazotization of anthranilamide derivatives.[1][2] For the 6-bromo analog, we begin with 2-amino-5-bromobenzamide .[1]

Reaction Scheme

The synthesis relies on the generation of a diazonium salt which undergoes immediate intramolecular capture by the amide nitrogen.[1]

Synthesis Start 2-Amino-5-bromobenzamide Reagent NaNO2 / AcOH / H2SO4 (Diazotization) Start->Reagent Inter [Diazonium Intermediate] Reagent->Inter 0-5°C Product 6-Bromo-1,2,3-benzotriazin-4-one Inter->Product Cyclization (-H2O)

Figure 1: Diazotization-cyclization pathway for core synthesis.[1]

Step-by-Step Protocol

Note: This protocol is adapted from standard benzotriazinone syntheses and optimized for halogenated derivatives.

Reagents:

  • 2-Amino-5-bromobenzamide (10.0 mmol, 2.15 g)[1]

  • Sodium Nitrite (

    
    ) (11.0 mmol, 0.76 g)
    
  • Glacial Acetic Acid (20 mL)

  • Sulfuric Acid (conc., 2 mL)

  • Ice/Water bath[3]

Procedure:

  • Slurry Formation: In a 100 mL round-bottom flask, suspend the 2-amino-5-bromobenzamide in glacial acetic acid. Add the sulfuric acid dropwise.[1] The mixture may warm slightly; cool to 0–5°C in an ice bath. Critical: Ensure vigorous stirring to prevent localized hotspots.[1]

  • Diazotization: Dissolve

    
     in minimal water (approx. 2-3 mL).[1] Add this solution dropwise to the acidified amine slurry, maintaining the internal temperature below 5°C .
    
    • Checkpoint: The suspension will thin and change color (often to yellow/orange) as the diazonium species forms and rapidly cyclizes.

  • Cyclization: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.[1][3]

  • Purification: Filter the solid. Wash copiously with cold water to remove acid traces, then with cold diethyl ether to remove unreacted organic impurities.[1] Dry under vacuum at 40°C.[1]

    • Yield Expectation: 75–85%.

Part 4: Functionalization & Reactivity Map[1]

The 6-bromo-1,2,3-benzotriazin-4-one scaffold offers three distinct vectors for diversification.

Reactivity Core 6-Bromo-1,2,3-benzotriazin-4-one Path1 Path A: N-Alkylation (Base/R-X) Core->Path1 Path2 Path B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path2 Path3 Path C: Denitrogenative Collapse (Heat/hv/Metal) Core->Path3 Prod1 N3-Substituted Benzotriazinones Path1->Prod1 Prod2 6-Aryl/Amino Derivatives Path2->Prod2 Prod3 Isoindolinones / Indazoles Path3->Prod3

Figure 2: Divergent reactivity profile. Path C is unique to the benzotriazinone core.[1]

1. Palladium-Catalyzed Cross-Coupling (Path B)

The C6-bromide is highly activated due to the electron-withdrawing nature of the triazine ring.[1]

  • Suzuki-Miyaura: Compatible with boronic acids.[1]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1).

    • Note: Perform coupling before denitrogenative reactions to preserve the triazine core if desired.

2. Denitrogenative Ring Contraction (Path C)

This is the "killer application" for this building block. Upon heating (often >150°C) or irradiation, the triazine ring loses


.
  • Mechanism: Formation of a diradical/zwitterion intermediate.[1]

  • Application: In the presence of internal or external nucleophiles/alkenes, this collapses into isoindolinones , a scaffold found in drugs like Pazinaclone or Valmezam analogs.[1]

  • Recent Advance: Visible-light-mediated denitrogenation (Blue LED, 420 nm) allows this transformation at room temperature, preserving sensitive functional groups [1].[1]

Part 5: Applications in Drug Discovery[1]
Case Study: Nematicidal Agents

Research has demonstrated that N3-substituted benzotriazinones (derived via Path A) exhibit potent activity against Meloidogyne incognita (root-knot nematode).[1] The 6-bromo derivative serves as a lead for SAR (Structure-Activity Relationship) studies, where the bromine is replaced by lipophilic groups to improve membrane permeability [2].[1]

Case Study: Kinase Inhibitor Scaffolds

The benzotriazinone core mimics the adenine binding mode of ATP.[1] By utilizing the 6-bromo handle to introduce aryl groups (via Suzuki coupling), researchers can access the hydrophobic pocket of kinase domains. Subsequent denitrogenation can "lock" the conformation into a stable isoindolinone if the triazine metabolic stability is a concern [3].[1]

Part 6: Safety & Handling (Crucial)
  • Thermal Stability: While 1,2,3-benzotriazin-4-ones are generally more stable than their non-oxidized benzotriazine counterparts, they are high-nitrogen energetic materials.[1]

    • Rule: Never heat the neat solid above 180°C without a blast shield.[1]

    • DSC Testing: Always perform Differential Scanning Calorimetry (DSC) before scaling up >5g.

  • Chemical Compatibility: Avoid strong reducing agents (e.g.,

    
    ) unless ring destruction is intended.
    
References
  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Source: Organic Letters (2024). URL:[Link]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Source: Journal of Agricultural and Food Chemistry (2015). URL:[Link]

  • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones. Source: Journal of Organic Chemistry (2024). URL:[Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives (Patent EP2213654A1). Source: European Patent Office.[1][4] URL:

Sources

Methodological & Application

synthesis of 6-bromo-1H-1,2,3-benzotriazin-4-one from 2-amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 6-bromo-1H-1,2,3-benzotriazin-4-one

Abstract

This application note provides a comprehensive and detailed protocol for the . 1,2,3-Benzotriazin-4-ones are a class of heterocyclic compounds recognized for their significant biological activities and utility as synthetic intermediates.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The described method is a classical and reliable approach involving the diazotization of a primary arylamine followed by an intramolecular cyclization to yield the target heterocycle.

Introduction and Scientific Background

The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in medicinal chemistry and agrochemicals, with derivatives exhibiting a range of biological activities, including nematicidal properties.[1][3] The synthesis of these heterocycles is, therefore, of significant interest. The most common and direct method for preparing 1,2,3-benzotriazin-4-ones is the diazotization of 2-aminobenzamides.[1]

This process involves two key transformations:

  • Diazotization: The conversion of the primary aromatic amino group of 2-amino-5-bromobenzamide into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4]

  • Intramolecular Cyclization: The resulting diazonium salt is an electrophilic intermediate that undergoes a rapid intramolecular attack from the nucleophilic amide nitrogen, leading to the formation of the stable six-membered triazinone ring.

The overall reaction is a tandem diazotization/cyclization process that efficiently constructs the desired heterocyclic system.[5]

Reaction Mechanism

The synthesis proceeds via a well-established two-step mechanism initiated by the formation of the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and hydrochloric acid.

Step 1: Diazotization The primary amine of 2-amino-5-bromobenzamide acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a thermally unstable aryl diazonium salt intermediate.[4]

Step 2: Intramolecular Cyclization The amide nitrogen of the intermediate then performs a nucleophilic attack on the electrophilic terminal nitrogen of the diazonium group. This cyclization event, followed by deprotonation, yields the final product, this compound, with the expulsion of water.

Reaction Mechanism Mechanism of this compound Synthesis SM 2-amino-5-bromobenzamide DS Aryl Diazonium Salt Intermediate SM->DS Diazotization (0-5 °C) Reagents NaNO₂ + HCl (aq) FP This compound DS->FP

Caption: Reaction mechanism overview.

Experimental Protocol

Materials and Equipment
Materials & ReagentsGradeSupplier
2-amino-5-bromobenzamide≥98%e.g., Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl), conc.37%e.g., Fisher Scientific
Deionized Water (H₂O)In-house
Ethanol (EtOH)Reagent Alcohole.g., Fisher Scientific
Starch-Iodide Papere.g., Whatman
Equipment
250 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer (-20 to 100 °C)
Dropping funnel
Ice-salt bath
Büchner funnel and filter flask
Whatman No. 1 filter paper
Vacuum source
Beakers and graduated cylinders
pH indicator paper
Melting point apparatus
Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
2-amino-5-bromobenzamide215.0410.7550.01.0
Sodium Nitrite (NaNO₂)69.003.6252.51.05
Hydrochloric Acid (conc.)36.46~17.1 mL~2004.0
Step-by-Step Synthesis Procedure
  • Preparation of Amine Suspension: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-bromobenzamide (10.75 g, 50.0 mmol). To this, add 50 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (17.1 mL, ~200 mmol). Stir the resulting suspension.

    • Causality: The acid protonates the amine, forming a more soluble hydrochloride salt and provides the acidic medium necessary to generate nitrous acid from sodium nitrite.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to between 0 °C and 5 °C.

    • Causality: The diazotization reaction is exothermic, and the resulting aryl diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition and the formation of unwanted side products, such as phenols.[6][7]

  • Diazotization: In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in 20 mL of cold deionized water. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The internal temperature must be maintained below 5 °C throughout the addition.[8]

    • Causality: Slow, dropwise addition is crucial for controlling the exothermic reaction and preventing a dangerous temperature spike. A slight excess of sodium nitrite ensures the complete conversion of the primary amine.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction mixture should become a clear, yellowish solution.

    • Trustworthiness: To confirm the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn blue/black instantly. If it does not, a small amount of additional sodium nitrite solution may be needed.[6]

  • Cyclization and Precipitation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours. A pale yellow or off-white precipitate of the product will form as the cyclization proceeds.

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual starting materials and soluble impurities.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in a desiccator or a vacuum oven at 50-60 °C to a constant weight.

Purification (Optional)

For higher purity, the crude product can be recrystallized from glacial acetic acid or ethanol to yield a crystalline solid.

Experimental Workflow Visualization

Experimental Workflow Synthesis Workflow start Start prep Prepare Amine Suspension (2-amino-5-bromobenzamide + HCl + H₂O) start->prep cool Cool to 0-5 °C in Ice-Salt Bath prep->cool diazotize Add NaNO₂ Solution (Dropwise, <5 °C) cool->diazotize monitor Stir 30 min at 0-5 °C Test with Starch-Iodide Paper diazotize->monitor cyclize Warm to Room Temp Stir for 1-2 hours monitor->cyclize Complete filter Isolate Product by Vacuum Filtration cyclize->filter wash Wash with Cold H₂O then Cold EtOH filter->wash dry Dry Product (Vacuum Oven) wash->dry end Pure Product dry->end

Caption: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the substitution pattern, three distinct aromatic signals are expected, likely appearing as a doublet, a doublet of doublets, and another doublet in the range of δ 7.5-8.5 ppm. A broad singlet corresponding to the N-H proton will also be present at a lower field.[9]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of δ 160-170 ppm.[10] The six aromatic carbons will appear in the range of δ 110-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-amino-5-bromobenzamide: May cause skin and eye irritation. Avoid inhalation of dust.

  • Sodium Nitrite (NaNO₂): Oxidizer and Toxic. May intensify fire and is toxic if swallowed. Keep away from combustible materials.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Aryl Diazonium Salts: These intermediates are thermally unstable and can be explosive when isolated in a dry, solid state.[6][8][11] This protocol is designed to keep the diazonium salt in a cold aqueous solution at all times, which is a critical safety measure.

  • Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. The potential for rapid decomposition of the diazonium salt can lead to a sudden release of nitrogen (N₂) gas, causing pressure buildup.[6]

Emergency Protocol: In case of a temperature runaway during the nitrite addition, have a quenching agent, such as a solution of sulfamic acid, ready to destroy excess nitrous acid.

References

  • Shafiq, M., et al. (2009). 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2796. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375. [Link]

  • Khan, I., & Ibrar, A. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Chen, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122, 859–867. [Link]

  • Damschroder, R. E., & Peterson, W. D. (1940). 1,2,3-Benzotriazole. Organic Syntheses, 20, 16. [Link]

  • Kostenko, A. D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 1269–1278. [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. [Link]

  • Shafiq, M., et al. (2011). 6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ6,1-benzothiazine-2,2-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2078. [Link]

  • LibreTexts Chemistry. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Al-Masoudi, W. A. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal, 4(2). [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]

  • Kostenko, A. D., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Archives. [Link]

  • Anderson, K. W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7170–7171. [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Chang, Y.-C., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. [Link]

  • Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. BYJU'S. [Link]

Sources

step-by-step protocol for diazotization of 2-amino-5-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The diazotization of 2-amino-5-bromobenzamide is a bifurcated chemical pathway. Unlike simple anilines where the diazonium salt is a relatively stable intermediate at low temperatures, ortho-aminobenzamides possess an internal nucleophile (the amide nitrogen).

Upon generation of the diazonium species (Intermediate A ), the molecule undergoes a rapid, spontaneous intramolecular cyclization (N-N bond formation) to yield 6-bromo-1,2,3-benzotriazin-4(3H)-one (Product B ). This cyclization is the dominant pathway in aqueous acidic media.

  • Objective A (Cyclization): If your goal is the benzotriazinone scaffold, this protocol provides the standard aqueous/acetic acid route.

  • Objective B (Sandmeyer/Substitution): If your goal is to displace the diazonium group (e.g., to form 2-cyano-5-bromobenzamide), you must interrupt this cyclization using non-aqueous conditions or immediate trapping.

This guide primarily details the Aqueous-Acetic Acid Protocol , which is the industry standard for generating the diazonium species and its subsequent cyclized product.

Mechanistic Pathway (Graphviz Visualization)

DiazotizationMechanism Substrate 2-Amino-5-bromobenzamide (Solid, Poor Solubility) Nitroso N-Nitroso Intermediate Substrate->Nitroso + NaNO2 / H+ Acid Acidic Medium (HCl / AcOH) Diazonium Diazonium Salt (Transient Electrophile) Nitroso->Diazonium - H2O Triazinone 6-Bromo-1,2,3-benzotriazin-4(3H)-one (Cyclized Precipitate) Diazonium->Triazinone Spontaneous Cyclization (Aqueous/Acidic) Sandmeyer Sandmeyer Product (e.g., 2,5-Dibromobenzamide) Diazonium->Sandmeyer CuX / Non-Aqueous (Requires Trapping)

Figure 1: Mechanistic divergence of 2-aminobenzamide diazotization. The green path represents the thermodynamic sink in aqueous media.

Health, Safety, and Environment (HSE)

  • Diazonium Hazards: Although benzotriazinones are stable, the intermediate diazonium salts are energetic and potentially explosive if allowed to dry. Never dry the diazonium intermediate. Process it immediately.

  • Brominated Aromatics: 2-amino-5-bromobenzamide is an organobromine compound; assume potential toxicity and handle in a fume hood.

  • Nitrosyl Chloride (

    
    ):  In HCl media, toxic 
    
    
    
    fumes are generated. Ensure high-efficiency ventilation.

Materials & Equipment

ComponentSpecificationRole
Substrate 2-Amino-5-bromobenzamide (>98%)Starting Material
Acid Source Glacial Acetic Acid (AcOH) + 37% HClSolvent & Proton Source
Nitrosating Agent Sodium Nitrite (

), 2.5 M aq. solution
Diazotization Reagent
Quenching Urea or Sulfamic AcidScavenges excess

Monitoring Starch-Iodide PaperDetects excess Nitrite (Turns Blue)
Cooling Ice/Salt Bath (-10°C to 0°C)Thermal Control

Detailed Protocol: Aqueous-Acetic Acid Route

This method uses acetic acid to solubilize the hydrophobic benzamide, ensuring complete reaction before the diazonium salt precipitates or cyclizes.

Phase 1: Solubilization & Acidification
  • Charge Reactor: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, add 10.0 g (46.5 mmol) of 2-amino-5-bromobenzamide.

  • Solvent Addition: Add 60 mL of Glacial Acetic Acid . Stir at room temperature until a fine suspension or partial solution is achieved.

    • Expert Note: Pure water is a poor solvent for this substrate. Acetic acid is critical for homogeneity.

  • Acidification: Slowly add 20 mL of conc. HCl (37%) . The mixture may warm slightly (exothermic).

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

Phase 2: Diazotization
  • Reagent Prep: Dissolve 3.5 g (51 mmol, 1.1 equiv) of Sodium Nitrite (

    
    ) in 10 mL of water .
    
  • Addition: Add the

    
     solution dropwise via an addition funnel.
    
    • Critical Parameter: Maintain internal temperature < 5°C .

    • Observation: The mixture will turn clear (formation of diazonium salt) and then likely become turbid again as the triazinone begins to form/precipitate.

  • Stirring: Stir vigorously at 0–5°C for 30–45 minutes .

  • Validation: Spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Result: Instant blue/black color indicates excess nitrous acid (Reaction Complete).

    • Correction: If no color change, add additional 0.1 equiv of

      
       and stir for 15 min.
      
Phase 3: Processing (Choose Pathway)
Option A: Isolation of 6-Bromo-1,2,3-benzotriazin-4(3H)-one (Cyclization)
  • Allow the reaction mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. The diazonium species will cyclize.

  • Pour the mixture into 200 mL of ice-cold water .

  • Filter the resulting precipitate.

  • Wash the cake with cold water (

    
     mL) to remove acid and salts.
    
  • Recrystallize from Ethanol or Acetic Acid if necessary.

Option B: Sandmeyer Reaction (Substitution)

Note: This must be performed while the mixture is still at 0°C, immediately after Step 8.

  • Quench Excess Nitrite: Add solid Urea or Sulfamic Acid until starch-iodide paper no longer turns blue. This prevents side reactions with the copper catalyst.

  • Transfer: Transfer the cold diazonium solution immediately into a vessel containing the copper salt (e.g., CuCN or CuBr) dissolved in the appropriate acid, maintained at the required temperature for the Sandmeyer transformation.

Workflow Visualization

ProtocolWorkflow Start Start: 2-Amino-5-bromobenzamide Solubilize Step 1: Dissolve in AcOH + HCl (Ensures homogeneity) Start->Solubilize Cool Step 2: Cool to 0-5°C (Ice/Salt Bath) Solubilize->Cool Diazotize Step 3: Add NaNO2 (aq) dropwise Monitor Temp < 5°C Cool->Diazotize Check Step 4: Starch-Iodide Test (Must be Blue) Diazotize->Check Decision Decision Point Check->Decision PathA Path A: Cyclization (Warm to RT, stir 2h) Decision->PathA Target: Triazinone PathB Path B: Sandmeyer (Quench Urea, Add CuX) Decision->PathB Target: Substitution FinishA Isolate Benzotriazinone PathA->FinishA FinishB Isolate Aryl Halide/Nitrile PathB->FinishB

Figure 2: Operational workflow for the diazotization protocol.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Incomplete Dissolution Insufficient Acetic Acid or low temp before acid addition.Increase AcOH ratio. Ensure substrate is a fine powder before addition.
Runaway Exotherm Fast addition of

.
Stop addition. Add internal ice. Resume only when T < 5°C.
No Blue on Starch Paper Nitrite consumed or bad paper.Add 10% excess

. Test paper with dilute bleach to verify activity.
Oiling Out Decomposition of diazonium salt (Phenol formation).Temperature was too high (>10°C). Maintain strict cold chain.
Unexpected Precipitate Premature cyclization to Triazinone.This is chemically inherent. If Sandmeyer is the goal, proceed faster or use non-aqueous conditions (t-Butyl Nitrite in Acetonitrile).

References

  • Detailed Sandmeyer Mechanisms

    • Source: Organic Chemistry Portal.[1] "Sandmeyer Reaction."[2][1][3][4][5]

    • URL:[Link]

  • Synthesis of Benzotriazinones via Diazotization

    • Source: National Institutes of Health (PMC). "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones.
    • URL:[Link]

  • Solubility & Handling of Halogenated Benzamides

    • Source: ChemicalBook. "2-Amino-5-bromobenzamide Properties and Synthesis."[6]

  • General Diazotization Protocols (Organic Syntheses)

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p. 170 (1941). (Foundational text for diazotization of substituted anilines).

    • URL:[Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 6-bromo-1H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space with Benzotriazinones

The 1,2,3-benzotriazin-4-one scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The strategic functionalization of this core structure is paramount for tuning its physicochemical and pharmacological properties. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and robust tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki cross-coupling reactions specifically utilizing 6-bromo-1H-1,2,3-benzotriazin-4-one as a key building block.

The presence of a bromine atom at the 6-position of the benzotriazinone ring offers a reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of a diverse array of aryl and heteroaryl substituents. This protocol will delve into the mechanistic underpinnings of the reaction, provide optimized experimental procedures, and offer insights into troubleshooting and reaction optimization.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (nucleophile) with an organohalide or pseudohalide (electrophile).[3][4] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The reactivity of the C-Br bond can be influenced by the electronic properties of the benzotriazinone ring system.[3]

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical and can significantly impact the reaction rate and yield.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple. The Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Trans Ar'-B(OH)₂ Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' ArAr_prime 6-aryl-1H-1,2,3-benzotriazin-4-one RedElim->ArAr_prime ArBr This compound ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Trans caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a representative protocol for the Suzuki cross-coupling of this compound with a generic arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for different arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis (flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Reaction Setup and Execution

Experimental_Workflow start Start reagents 1. Reagent Preparation Weigh this compound, arylboronic acid, and base. start->reagents flask_prep 2. Flask Preparation Add reagents to a flame-dried Schlenk flask. reagents->flask_prep inert_atm 3. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3x). flask_prep->inert_atm catalyst_add 4. Catalyst Addition Add the palladium catalyst under inert atmosphere. inert_atm->catalyst_add solvent_add 5. Solvent Addition Add degassed solvent mixture. catalyst_add->solvent_add reaction 6. Reaction Heat the mixture to the desired temperature with stirring. solvent_add->reaction monitoring 7. Monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 8. Work-up Cool to room temperature, dilute with water, and extract with an organic solvent. monitoring->workup Upon completion purification 9. Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end caption Figure 2: Experimental workflow for the Suzuki cross-coupling reaction.

Caption: Figure 2: Experimental workflow for the Suzuki cross-coupling reaction.

Detailed Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-1,2,3-benzotriazin-4-one.[7][8][9]

Key Reaction Parameters and Optimization

The success of the Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandThe choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile catalyst, while catalysts with bulky, electron-rich phosphine ligands (like dppf) can be more effective for challenging substrates.[10][11] Catalyst loading is typically between 1-5 mol%.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base activates the boronic acid for transmetalation.[1] The strength and solubility of the base can influence reaction rates. K₃PO₄ and Cs₂CO₃ are often more effective for less reactive substrates.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent should ensure the solubility of all reactants.[3]
Temperature 80 - 110 °CThe reaction is typically heated to drive it to completion. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
Arylboronic Acid Electron-rich and electron-deficient arylboronic acidsThe electronic nature of the arylboronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster. Steric hindrance on the boronic acid can also impact the reaction efficiency.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor solvent choice.Ensure the use of a fresh, active catalyst. Increase the amount or change the type of base. Increase the reaction temperature. Screen different solvent systems.
Formation of Side Products Homocoupling of the boronic acid, decomposition of starting material or product.Lower the catalyst loading. Use a less reactive base. Optimize the reaction temperature and time.
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-1,2,3-benzotriazin-4-ones. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a wide range of novel derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Sources

palladium-catalyzed coupling conditions for bromobenzotriazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Bromobenzotriazinones

Executive Summary

Benzotriazinones (specifically 1,2,3-benzotriazin-4(3H)-ones) are privileged scaffolds in medicinal chemistry, notably serving as the core for antitubercular agents like BTZ043. However, functionalizing this ring system via Palladium (Pd)-catalyzed cross-coupling presents a unique "chemoselective fork in the road."

Researchers must navigate two competing pathways:

  • Standard Cross-Coupling: Oxidative addition at the C–Br bond (retention of the triazinone core).

  • Denitrogenative Collapse: Extrusion of N₂ to form highly reactive azapalladacycles (destruction of the triazinone core).

This guide details protocols optimized to favor Pathway 1 , enabling the synthesis of complex biaryl and alkynyl derivatives while preserving the nitrogen-rich heterocycle.

Mechanistic Considerations & Causality

To achieve high yields, one must understand the electronic nature of the bromobenzotriazinone.

  • The Catalyst Poisoning Risk: The N-N-N linkage is electron-rich and can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle. Solution: Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd tightly, preventing displacement by the substrate's nitrogen atoms.

  • The Denitrogenation Trap: High temperatures (>120°C) or specific Lewis acids can trigger the release of molecular nitrogen, converting the benzotriazinone into an imino-ketene or indolinone precursor. Solution: Maintain reaction temperatures below 100°C and avoid strong Lewis acidic co-catalysts unless ring contraction is desired.

  • The Acidic Proton (N-H): The N3-proton is acidic (pKa ~9-10). Strong bases (e.g., NaOtBu) can deprotonate this position, making the ring more electron-rich and potentially interfering with transmetallation. Solution: Use mild carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).

Mechanistic Pathway Diagram

Pd_Coupling_Mechanism Start Bromobenzotriazinone (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Fork Thermal Checkpoint OxAdd->Fork Path_A Transmetallation (Suzuki/Sonogashira) Fork->Path_A T < 100°C Stable Ligand Path_B Denitrogenation (-N2 Gas) Fork->Path_B T > 120°C Or Lewis Acid Prod_A Coupled Product (Ring Intact) Path_A->Prod_A Reductive Elimination Prod_B Ring-Contracted Byproduct Path_B->Prod_B Rearrangement

Caption: Divergent pathways in Pd-catalysis. Control of temperature and ligand sterics is required to prevent Path B (Denitrogenation).

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling 6-bromo-1,2,3-benzotriazin-4(3H)-one with aryl boronic acids.

Reagents:

  • Substrate: 6-bromo-1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability against oxidation and ability to prevent N-coordination.

  • Base: K₃PO₄ (2.0 equiv) - Mild enough to prevent degradation, strong enough to activate boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with the bromobenzotriazinone, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂·DCM.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C.

  • Monitoring: Monitor by LC-MS. Look for the [M+H] peak of the product. If the mass corresponds to [Product - 28], denitrogenation has occurred; lower the temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradients are typically effective due to polarity).

Protocol 2: Sonogashira Coupling (Alkynylation)

Used to install alkyne handles, often for subsequent "Click" chemistry or rigid linker construction.

Reagents:

  • Substrate: 6-bromo-1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%) - Keep low to minimize homocoupling.

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the substrate and Pd catalyst in anhydrous DMF under Argon.

  • Addition: Add Et₃N and the terminal alkyne.

  • Catalyst Initiation: Add CuI last. Note: The solution often turns dark immediately.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is slow.

    • Warning: High heat with CuI promotes denitrogenation rapidly in this scaffold.

  • Workup: Quench with saturated NH₄Cl (to chelate Copper). Extract with EtOAc.[1]

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)[2]

The most challenging transformation due to the competing N-H of the triazinone.

Reagents:

  • Substrate: 6-bromo-1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: Xantphos (4 mol%) - Large bite angle favors reductive elimination of the C-N bond.

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Avoid NaOtBu.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Experimental Workflow Diagram

Buchwald_Workflow Step1 Glovebox/Inert Prep: Combine Pd2(dba)3 + Xantphos in Dioxane (Pre-stir 10 min) Step2 Substrate Addition: Add Bromobenzotriazinone + Cs2CO3 Step1->Step2 Step3 Amine Injection: Add Amine via Syringe Step2->Step3 Step4 Heating: 100°C for 12-16 Hours (Sealed Tube) Step3->Step4 Step5 Filtration: Filter through Celite (Remove Pd black) Step4->Step5

Caption: Buchwald-Hartwig workflow using Xantphos/Pd2(dba)3 system.

Data Summary & Troubleshooting Matrix

Table 1: Reaction Optimization Guidelines

VariableRecommendationRationale
Temperature 60°C – 100°C>120°C risks N₂ extrusion (ring destruction).
Base K₃PO₄, Cs₂CO₃Strong alkoxides (NaOtBu) may deprotonate the triazinone N-H, stalling the catalytic cycle.
Solvent Dioxane, ToluenePolar aprotic solvents (DMF) are good but can complicate workup; avoid alcohols in Buchwald.
Atmosphere Argon/NitrogenPd(0) is oxygen-sensitive; oxidation leads to inactive Pd black.

Common Failure Modes:

  • Product Mass is M-28: You have formed the imino-indolinone byproduct. Fix: Lower temperature, switch to Pd(dppf)Cl₂.

  • No Reaction (SM Recovery): Catalyst poisoning by the triazinone nitrogen. Fix: Increase catalyst loading to 5-10 mol% or switch to a precatalyst like XPhos-Pd-G2.

References

  • Makarov, V. et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science.

  • Timmers, P. et al. (2015). "Synthesis of BTZ043 and related benzothiazinones." Tetrahedron Letters. (General reference for benzotriazinone/benzothiazinone scaffold handling).

  • Klink, M. et al. (2023). "Palladium-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones." Organic Letters. (Reference for the competing denitrogenative pathway).

  • BenchChem Protocols. (2025). "Buchwald-Hartwig Amination of Heteroaryl Halides."[2][3]

  • Organic Chemistry Portal. (2023). "Sonogashira Coupling: Mechanism and Conditions."[4][5]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 6-Bromobenzotriazinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Bromobenzotriazinone in Medicinal Chemistry

The synthesis of active pharmaceutical ingredients (APIs) is a meticulous process, often relying on the strategic use of versatile chemical building blocks known as pharmaceutical intermediates.[1] Among these, benzotriazinone derivatives have garnered significant attention due to their wide-ranging biological activities, including applications as anticancer, anti-inflammatory, and antidepressant agents.[2] 6-Bromobenzotriazinone, in particular, serves as a crucial starting material for creating a diverse array of more complex molecules. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of novel molecular scaffolds. This application note provides detailed protocols and the underlying scientific principles for the utilization of 6-bromobenzotriazinone in the synthesis of valuable pharmaceutical intermediates.

PART 1: CORE CONCEPTS AND REACTION MECHANISMS

Chemical Properties and Reactivity of 6-Bromobenzotriazinone

6-Bromobenzotriazinone is a stable, solid compound. Its reactivity is primarily centered around two key features: the benzotriazinone core and the bromo substituent. The triazinone ring can undergo various transformations, including denitrogenative reactions to form other heterocyclic systems.[3][4] The bromine atom is amenable to displacement through nucleophilic aromatic substitution or, more commonly, participation in transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful tool for generating molecular diversity in drug discovery programs.

Key Synthetic Transformations

The primary application of 6-bromobenzotriazinone in the synthesis of pharmaceutical intermediates involves its use as a substrate in cross-coupling reactions. These reactions, often catalyzed by palladium or copper complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] This allows for the "stitching" together of molecular fragments, a cornerstone of modern synthetic organic chemistry.

A generalized scheme for the N-arylation of a nitrogen-containing heterocycle using an aryl bromide, a reaction class relevant to the functionalization of molecules derived from 6-bromobenzotriazinone, is depicted below.

N_Arylation A Nitrogen Heterocycle (Nu-H) F N-Aryl Heterocycle (Nu-Ar) A->F A->F C-N bond formation B Aryl Bromide (Ar-Br) B->F B->F C Catalyst (e.g., Cu(I) or Pd(0)) D Base (e.g., K₃PO₄, Cs₂CO₃) E Solvent, Heat

Caption: Generalized N-Arylation Reaction Scheme.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. 6-Bromobenzotriazinone and its derivatives may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn at all times.[8]

Synthesis of a 6-Aryl-Benzotriazinone Intermediate via Suzuki Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 6-aryl-benzotriazinone, a common scaffold in medicinal chemistry.

Materials:

  • 6-Bromobenzotriazinone

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromobenzotriazinone (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Reagent Addition: Add potassium carbonate (2.0 mmol) to the flask.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water (5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[10]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-aryl-benzotriazinone.[10]

Suzuki_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Ligand) start->setup reagents 2. Add Base and Solvents setup->reagents reaction 3. Heat and Stir (Monitor by TLC) reagents->reaction workup 4. Work-up (Extraction and Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental Workflow for Suzuki Coupling.

Data Summary
Reactant 1Reactant 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
6-Bromobenzotriazinone4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O85685-95
6-BromobenzotriazinonePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O85688-96
6-Bromobenzotriazinone3-Pyridinylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90875-85

Yields are representative and may vary based on reaction scale and purity of reagents.

PART 3: ADVANCED APPLICATIONS AND DERIVATIZATIONS

The benzotriazinone core itself is a versatile scaffold that can be further modified. For instance, the ester derivatives of benzotriazinones can be converted to their corresponding hydrazides, which are valuable intermediates for the synthesis of a variety of heterocyclic compounds through reactions with aldehydes or further derivatization via azide coupling.[2][11]

A common synthetic pathway involves the reaction of a benzotriazinone ester with hydrazine hydrate to form a hydrazide.[2] This hydrazide can then be converted to an azide, which subsequently reacts with amines to form amides, effectively creating dipeptide-like structures.[11]

Derivatization_Pathway ester Benzotriazinone Ester hydrazide Hydrazide Intermediate ester->hydrazide Hydrazine Hydrate azide Azide Intermediate hydrazide->azide NaNO₂, HCl amide Final Amide Product (e.g., Dipeptide) azide->amide Primary/Secondary Amine

Caption: Derivatization of Benzotriazinone Esters.

These derivatization strategies significantly expand the chemical space accessible from 6-bromobenzotriazinone, providing medicinal chemists with a rich platform for the development of new therapeutic agents.

References

  • Reddy, T. S., et al. (n.d.). Visible light-induced denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes via electron donor–acceptor (EDA) complex formation: a sustainable approach to isoindolinone and isoquinolinone synthesis. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Cantillo, D., et al. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020, March 19). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PMC. Retrieved from [Link]

  • Jana, S., et al. (n.d.). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. PMC. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 1,2,3-Benzotriazin-4(3H)‑ones with Aryl Bromides. NSF Public Access Repository. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of Some New Benzotriazines. Sciforum. Retrieved from [Link]

  • Osarumwense, P. O. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Ali, I., et al. (n.d.). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PMC. Retrieved from [Link]

  • Osarumwense, P. O. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of N-arylation with 6-methyl 2-aminobenzothiazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 6-bromo-1H-1,2,3-benzotriazin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-1H-1,2,3-benzotriazin-4-one Synthesis

Current Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: BZT-OPT-06

Executive Summary

The synthesis of This compound (often referred to as 6-bromobenzotriazinone) is a critical gateway to functionalized heterocycles in drug discovery. While the core chemistry—diazotization of 2-amino-5-bromobenzamide followed by intramolecular cyclization—appears straightforward, yield variability is a notorious issue.

This guide moves beyond standard textbook procedures. It addresses the subtle mechanistic failure points (diazo-decomposition, azo-coupling side reactions) and provides a robust, self-validating protocol optimized for scale and purity.

Part 1: The Optimized Workflow

The following diagram visualizes the critical control points (CCPs) where yield is typically lost.

G Start Precursor: 2-Amino-5-bromobenzamide Solubilization CCP 1: Solubilization (AcOH/H2O or HCl) Start->Solubilization Dissolve completely Diazotization CCP 2: Diazotization (NaNO2, <5°C) Solubilization->Diazotization Cool to 0-5°C Side_Hydrolysis Side Path A: Amide Hydrolysis Solubilization->Side_Hydrolysis Heat/Strong Acid Intermediate Intermediate: Diazonium Salt Diazotization->Intermediate Nitrosation Cyclization CCP 3: Cyclization (Internal Nucleophilic Attack) Intermediate->Cyclization -H+ (Spontaneous) Side_Coupling Side Path B: Intermolecular Azo Coupling Intermediate->Side_Coupling pH > 4 or Insufficient Dilution Product Product: 6-Bromo-1,2,3-benzotriazin-4-one Cyclization->Product Precipitation

Caption: Critical Control Points (CCPs) in the diazotization-cyclization pathway. Red dashed lines indicate yield-killing side reactions.

Part 2: Standardized Protocol (The "Golden" Batch)

This protocol is designed to minimize azo-coupling side reactions and maximize the intramolecular capture of the diazonium species.

Reagents:

  • Precursor: 2-Amino-5-bromobenzamide (1.0 equiv)

  • Nitrosating Agent: Sodium Nitrite (NaNO2) (1.1–1.2 equiv)

  • Solvent System: Glacial Acetic Acid (AcOH) / Water (1:1 v/v)

  • Acid Catalyst: Conc. HCl (trace) or H2SO4 (if using aqueous media only)

Step-by-Step Methodology:

  • Slurry Formation: Suspend 2-amino-5-bromobenzamide in a 1:1 mixture of water and glacial acetic acid.

    • Why: The bromine atom reduces the basicity of the amine, making it harder to dissolve in purely aqueous acid. Acetic acid acts as a co-solvent to ensure homogeneity [1].

  • Cryogenic Control: Cool the mixture to 0–5°C using an ice/salt bath. Ensure internal temperature monitoring; do not rely on bath temperature.

  • Diazotization: Add an aqueous solution of NaNO2 dropwise sub-surface (via addition funnel or syringe) over 30 minutes.

    • Critical: The temperature must not exceed 5°C. Exotherms trigger decomposition of the diazonium salt into phenols (via reaction with water) [2].

  • The "Soak": After addition, stir at 0°C for 1 hour.

    • Validation: Test the solution with starch-iodide paper. It should turn blue immediately, indicating excess nitrous acid (required to drive the reaction to completion).

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash copiously with cold water to remove sodium acetate and residual acid.

  • Purification (Optional): If the product is colored (yellow/orange), dissolve in 1M NaOH (filtering off any insolubles), then re-precipitate by adding conc. HCl dropwise to pH 2.

Part 3: Troubleshooting & FAQs

Category 1: Yield Issues

Q: My yield is consistently below 50%. What is going wrong? A: The most common culprit is incomplete diazotization due to solubility issues.

  • Diagnosis: If you see unreacted starting material in the final product (check LC-MS or TLC), the amine never reacted with the nitrous acid.

  • Fix: Increase the volume of Acetic Acid. The starting material must be in solution or a very fine suspension for the nitrite to react effectively. If the amine is clumped, the reaction happens only on the surface.

Q: I see a significant amount of "tar" or sticky residue. A: This indicates diazo-decomposition .

  • Mechanism: If the temperature rises >10°C during NaNO2 addition, the diazonium intermediate loses N2 to form a highly reactive aryl cation, which polymerizes or reacts with the solvent [3].

  • Fix: Slow down the addition rate. Ensure your cooling bath is refreshed.[1]

Category 2: Purity & Coloration[2][3]

Q: The product is bright yellow or orange. Isn't it supposed to be white? A: Yes, pure benzotriazinones are typically white or pale cream.

  • Cause: The color comes from azo coupling . The diazonium salt (electrophile) reacts with unreacted amine (nucleophile) to form an azo dye (Ar-N=N-Ar).

  • Fix:

    • Reverse Addition: In extreme cases, add the amine solution into the nitrosating mixture to keep the concentration of free amine low relative to the nitrosating agent.

    • Acid/Base Reprecipitation: As described in Step 7 above. The azo impurities are often neutral and will not dissolve in NaOH, or they are highly colored salts that can be washed away.

Category 3: Scale-Up

Q: Can I scale this from 1g to 100g simply by multiplying reagents? A: No. Heat transfer becomes the limiting factor.

  • Risk: On a 100g scale, the exotherm from NaNO2 addition can cause a runaway temperature spike, leading to rapid decomposition (and potential safety hazard due to gas evolution).

  • Protocol Adjustment: Use a jacketed reactor with active cooling. Extend addition time from 30 mins to 2-3 hours. Monitor gas evolution—foaming indicates nitrogen loss (decomposition) [4].

Part 4: Data Summary & Optimization Table

VariableRecommended SettingImpact on YieldImpact on Purity
Temperature 0–5°CCritical (prevents decomp)High
Solvent AcOH : H2O (1:1)High (solubility)Moderate
NaNO2 Equiv 1.1 – 1.2ModerateHigh (drives completion)
Addition Rate Dropwise (slow)ModerateCritical (prevents side rxns)
Work-up NaOH dissolution / HCl pptNeutralVery High (removes dyes)

References

  • Organic Syntheses. (1940).[1] 1,2,3-Benzotriazole.[1][2][3] Org. Synth. 20, 16. Link(Foundational method for benzotriazole/benzotriazinone cyclization chemistry).

  • BenchChem. (2025).[4][5][6] Troubleshooting Guide for Low Yield / Impure Product in Diazotization. Link(General diazotization troubleshooting parameters).

  • Organic Chemistry Portal. Diazotisation Mechanisms and Conditions. Link(Mechanistic insights into diazonium stability).

  • National Institutes of Health (NIH). (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones. Link(Modern scale-up and flow chemistry approaches for this scaffold).

Sources

Technical Support Center: Purification of 6-Bromo-1H-1,2,3-benzotriazin-4-one

[1][2]

Executive Summary & Molecule Profile

User Query: "I am observing low purity and persistent coloration (pink/brown) in my synthesized 6-bromo-1H-1,2,3-benzotriazin-4-one. Standard ethanol recrystallization yields poor recovery.[1] How do I optimize?"

Technical Insight: this compound is a rigid, planar bicycle.[2][1] The introduction of the bromine atom at the C6 position significantly increases the crystal lattice energy and melting point compared to the parent 1,2,3-benzotriazin-4(3H)-one.[2][1] Standard solvents like ethanol often fail because they cannot disrupt the lattice energy at boiling points, or the compound is too insoluble to achieve saturation. Furthermore, the triazine ring is susceptible to thermal decomposition (denitrogenation) and hydrolysis under basic conditions.[2]

PropertySpecification / Behavior
CAS (Parent) 90-16-4 (Reference for core stability)
Molecular Formula C₇H₄BrN₃O
Predicted MP >240°C (Decomposition likely)
Solubility (Cold) Poor in EtOH, H₂O, Toluene, DCM.[2][1]
Solubility (Hot) Moderate in Glacial Acetic Acid, DMF, DMSO.[2][1]
Key Impurities 2-amino-5-bromobenzamide (hydrolysis/starting material), Diazo-tars (oxidative coupling).[2][1]

Safety Warning: Thermal Decomposition

CRITICAL ALERT: Benzotriazinones contain a masked diazonium character.[2][1] While the 4-one scaffold is more stable than the 4-amino variant, rapid heating or temperatures >200°C can trigger denitrogenation (loss of N₂) , leading to rapid pressure buildup or explosion. [2][1] * Do not heat dry solids in a closed vessel.

  • Do not use an oil bath >180°C.

  • Always perform recrystallization behind a blast shield.[2][1]

The "Gold Standard" Protocol

Based on the solubility profile of halogenated fused heterocycles, Glacial Acetic Acid is the recommended solvent. It offers the high boiling point needed for dissolution without the difficult removal issues associated with DMF/DMSO.

Method A: Glacial Acetic Acid (Recommended)

This method effectively removes the starting material (2-amino-5-bromobenzamide), which remains soluble in the acidic mother liquor.[2]

  • Preparation: Place crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Glacial Acetic Acid (10 mL/g of solid). Heat the mixture to 100–110°C (below reflux).

    • Note: If not fully dissolved after 15 mins, add more acid in 2 mL increments.

  • Hot Filtration (Crucial): While hot, filter the solution through a pre-heated glass funnel with a fluted filter paper (or a coarse frit) to remove inorganic salts (NaBr/NaCl) or polymerized tars.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Do not shock-cool: Rapid cooling traps impurities.[1]

  • Finishing: Cool the flask in an ice bath (0–5°C) for 30 minutes.

  • Collection: Filter the crystals via vacuum filtration.

  • Washing: Wash the cake with cold Glacial Acetic Acid (1x), followed by cold Diethyl Ether or Hexane (2x) to remove acid traces.[2][1]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: DMF / Water (For Stubborn Impurities)

Use this only if Method A fails to remove colored impurities.[2][1]

  • Dissolve crude solid in minimum hot DMF (approx. 90°C).

  • Add activated charcoal (5 wt%), stir for 10 mins, and filter hot over Celite.

  • To the hot filtrate, add water dropwise until persistent turbidity appears.

  • Re-heat to clear the solution, then let cool slowly.

Troubleshooting & FAQs

Symptom: Product is Pink or Brown

Cause: Oxidation of trace amino-impurities or formation of diazo-tars.[2][1] Solution:

  • The Charcoal Fix: Perform the recrystallization again, but add Activated Carbon (Norit) (5-10% by weight) during the hot dissolution step.[2] Filter while hot through a Celite pad to remove the carbon.[1]

  • The Acid Wash: If the color persists, wash the solid product with 1M HCl.[1] The protonation of the amino-impurity renders it soluble in water, while the benzotriazinone remains insoluble.[1]

Symptom: Low Recovery (Yield < 40%)

Cause: The compound is too soluble in the mother liquor or hydrolysis occurred.[2] Solution:

  • Check Solvent Volume: You likely used too much solvent.[2][1] Evaporate 50% of the mother liquor and cool again to harvest a "second crop."

  • Avoid Water: If using Method B, excess heating with water can hydrolyze the ring back to the amide.[1] Keep water contact time short and temperature <90°C.[1]

Symptom: "Oiling Out" (Liquid separates instead of crystals)

Cause: The melting point of the solvated impurity is lower than the solvent boiling point, or the solution is too concentrated.[2] Solution:

  • Re-heat and Dilute: Add 20% more solvent and reheat to dissolve the oil.[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the cloud point.

Visual Workflows

Figure 1: Purification Logic Flow

RecrystallizationLogicStartCrude 6-bromo-benzotriazinoneSolventChoiceSelect Solvent SystemStart->SolventChoiceAceticMethodMethod A: Glacial Acetic Acid(High Purity)SolventChoice->AceticMethodStandardDMFMethodMethod B: DMF / Water(High Solubilizing Power)SolventChoice->DMFMethodStubbornDissolveDissolve at 100°CAceticMethod->DissolveDMFMethod->DissolveHotFilterHot Filtration(Remove Salts/Tars)Dissolve->HotFilterCoolingSlow Cooling to RTThen 0°CHotFilter->CoolingFilterWashFilter & Wash(Cold Et2O)Cooling->FilterWashCheckColorIs Product Colored?FilterWash->CheckColorCharcoalReprocess withActivated CharcoalCheckColor->CharcoalYes (Pink/Brown)FinalPure White SolidCheckColor->FinalNo (White)Charcoal->DissolveRestart

Caption: Decision matrix for solvent selection and impurity management during purification.

References & Grounding

  • PubChem. (n.d.).[1] 1,2,3-Benzotriazin-4(3H)-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

    • Context: Provides solubility data and physical properties of the parent scaffold.

    • Context: General principles for removing colored impurities and handling oiling-out phenomena.[2][1]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

    • Context: Validates the use of Acetic Acid for polar, high-melting organic solids.[2][1]

  • Organic Letters. (2013). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones. ACS Publications.[1] Retrieved from [Link]

    • Context: Discusses synthesis routes and stability of benzotriazinone derivatives, confirming thermal stability limits.

resolving solubility issues of benzotriazinones in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Benzotriazinones in Organic Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for benzotriazinone chemistry. If you are working with 1,2,3-benzotriazin-4(3H)-ones , you have likely encountered their defining physical characteristic: they behave like "brick dust."

The Core Problem: These heterocycles possess a planar, electron-deficient scaffold capable of forming robust intermolecular hydrogen bond networks (specifically


 dimers and stacks). This results in high crystal lattice energy, manifesting as high melting points (>200 °C) and poor solubility in standard organic solvents like dichloromethane (DCM), diethyl ether, and toluene.

This guide moves beyond generic advice. We treat solubility not just as a hurdle, but as a physicochemical variable you can manipulate to drive reaction kinetics and simplify purification.

Module A: Synthesis & Reaction Optimization

User Issue: “My starting materials are in solution, but the reaction turns into a sludge and stalls. TLC shows incomplete conversion.”

The Diagnosis: Kinetic vs. Thermodynamic Solubility

In synthesis, benzotriazinones often precipitate as they form. While this drives the equilibrium forward (Le Chatelier’s principle), it can coat the stir bar or encapsulate unreacted starting material, halting the reaction physically rather than chemically.

Troubleshooting Protocol

Q1: Which solvent system should I switch to? A: Move away from low-boiling, non-polar solvents. You need Polar Aprotic solvents with high dielectric constants to disrupt the intermolecular dipole-dipole interactions of the benzotriazinone core.

Solvent ClassSuitabilityRecommended SolventsTechnical Note
Tier 1 (Optimal) HighDMF, NMP, DMSO High boiling points allow heating >100°C to overcome lattice energy. Excellent for nucleophilic substitutions (

).
Tier 2 (Flow/Green) ModerateMeCN/H₂O, MeOH/DCM Useful for continuous flow systems where homogeneity is critical. The protic component helps solvate the amide-like NH.
Tier 3 (Avoid) LowDCM, Et₂O, Hexanes The "Anti-Solvents." Benzotriazinones will crash out immediately. Use only for work-up/precipitation.

Q2: How do I drive the reaction to completion in a heterogeneous mixture? A: If you cannot use high-boiling solvents (e.g., due to sensitive functional groups), utilize Phase Transfer Catalysis (PTC) or Ultrasound .

  • Protocol: Add 5-10 mol% Tetrabutylammonium bromide (TBAB) to the suspension in Toluene/Water or DCM/Water.

  • Mechanism: The quaternary ammonium salt pulls the anionic intermediate into the organic phase, bypassing the solubility limit of the neutral species.

Visualization: Solvent Selection Logic

SolventSelection Start START: Reaction Mixture Heterogeneous? CheckTemp Can substrate tolerate T > 100°C? Start->CheckTemp Yes HighBoil Switch to DMF or NMP (Thermodynamic Dissolution) CheckTemp->HighBoil Yes CheckFlow Is this a Flow/Pumped System? CheckTemp->CheckFlow No MixedSolvent Use MeCN/H2O (2:1) or MeOH/DCM (Disrupt H-bonding) CheckFlow->MixedSolvent Yes PTC Add Phase Transfer Catalyst (TBAB/18-Crown-6) CheckFlow->PTC No (Batch)

Figure 1: Decision matrix for selecting reaction media based on thermal stability and reactor type.

Module B: Purification & Isolation[1][2]

User Issue: “I can’t run a column because my crude product won’t dissolve in DCM/Hexane. It streaks or stays at the baseline.”

The Strategy: "Crash and Filter"

Do not fight the insolubility; weaponize it. The high crystallinity of benzotriazinones makes them ideal candidates for purification by precipitation rather than chromatography.

Troubleshooting Protocol

Q1: How do I purify without a column? A: Use the Anti-Solvent Crash Protocol .

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot DMF or DMSO (approx. 80-100 °C). Ensure complete dissolution.

  • Precipitation: Slowly add water (the anti-solvent) dropwise to the hot stirring solution until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill on ice. The benzotriazinone will crystallize out, leaving impurities (which are often more organic-soluble) in the mother liquor.

  • Filtration: Filter the solid and wash copiously with water (to remove DMF) and then cold ether (to remove organic impurities).

Q2: I must run a column. What mobile phase works? A: Standard silica gel chromatography is difficult due to tailing.

  • Mobile Phase: Use DCM : Methanol (95:5 to 90:10).

  • Additive: Add 0.1% Triethylamine or Acetic Acid. This sharpens the peak by preventing the N-H moiety from interacting strongly with the acidic silanols on the silica surface.

Visualization: The "Crash" Workflow

Purification Crude Crude Mixture (Solid/Sludge) Dissolve Dissolve in Hot DMF/DMSO Crude->Dissolve AntiSolv Add Anti-Solvent (H2O or Et2O) Dissolve->AntiSolv Filter Vacuum Filtration AntiSolv->Filter Wash Wash Cake: 1. H2O (removes DMF) 2. Cold Ether (removes byproducts) Filter->Wash Pure Pure Crystalline Benzotriazinone Wash->Pure

Figure 2: The "Crash and Filter" purification workflow, bypassing the need for chromatography.

Module C: Structural Modification (Pro-active Engineering)

User Issue: “We need to make a library for screening, but the core scaffold is too insoluble for automated liquid handling.”

The Solution: Breaking the Symmetry

If the biological target permits, chemical modification is the most robust fix. The insolubility stems from the intermolecular H-bond (


).

Q1: What is the most effective modification? A: N-Alkylation . Replacing the N(3)-H proton with an alkyl group (Methyl, Ethyl, Benzyl) eliminates the H-bond donor capability.

  • Effect: This can increase solubility in organic solvents by orders of magnitude (e.g., from <1 mg/mL to >50 mg/mL in DCM).

  • Method: React with alkyl halide in DMF with

    
     or 
    
    
    
    .[1]

Q2: What if I need the N-H for biological activity? A: Use a Solubilizing Protecting Group that can be removed later or metabolically cleaved (prodrug).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Greatly enhances lipophilicity and solubility. Cleavable with fluoride (TBAF).[2]

  • PMB (p-Methoxybenzyl): Increases solubility in aromatics; cleavable with acid/oxidation.

Module D: Bio-Assay Formulation (MedChem)

User Issue: “The compound precipitates in the cell culture media (PBS buffer) immediately upon addition.”

The Diagnosis: The "Crash-Out" Effect

Benzotriazinones are hydrophobic (Lipophilic). When a DMSO stock solution is added to an aqueous buffer, the sudden change in polarity causes rapid precipitation (kinetic instability).

Formulation Guide
ApproachProtocolMechanism
Co-Solvent Keep final DMSO concentration at 0.5 - 1.0%.Minimizes shock precipitation, though often insufficient for high doses.
Complexation Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. Prepare a 20% w/v solution of HP-

-CD in water/buffer. Add compound, sonicate for 30 mins.
The hydrophobic benzotriazinone core sits inside the cyclodextrin cone, shielding it from water.
Surfactant Add Tween 80 or Cremophor EL (0.1 - 0.5%) to the assay buffer.Micellar encapsulation maintains the compound in suspension.

References

  • Synthesis & Solvent Optimization

    • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (Identify MeCN/H2O and MeOH/DCM as critical solvent systems).[3][4]

  • Crystallography & H-Bonding

    • Inter- vs. Intramolecular Hydrogen Bond Patterns.[5][6][7] (Explains the lattice energy stability of fused heterocyclic systems).

  • Purification Methodologies

    • How To: Purify by Crystallization.[8][9][10][11][12] (General protocols adaptable to benzotriazinone "crash" methods).

  • Solubility Strategies in Drug Discovery

    • Strategies to address low drug solubility in discovery and development.[13][14][15][16] (Review of formulation techniques like cyclodextrins and solid dispersions).

Sources

minimizing side reactions during benzotriazinone diazotization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Diazotization of 2-Aminobenzamides Role: Senior Application Scientist Status: Active Support

Executive Summary: The Critical Path

The synthesis of 1,2,3-benzotriazin-4(3H)-ones via the diazotization of 2-aminobenzamides is a race between intramolecular cyclization (the desired path) and intermolecular coupling or hydrolysis (side reactions).

Success depends on controlling the life-cycle of the diazonium intermediate . If this intermediate survives long enough to find the amide nitrogen (intramolecular), you get the product. If it encounters water (hydrolysis) or an unreacted amine (triazene formation), you generate impurities.

The "Golden Path" Protocol (Standard Acidic Diazotization)

Use this baseline protocol to validate your reagents before attempting complex variations.

ParameterSpecificationScientific Rationale
Substrate 2-Aminobenzamide (0.5 M in solvent)High concentration favors intermolecular side reactions; dilute to favor intramolecular cyclization.
Acid Source HCl (2.5 - 3.0 equiv)Critical: You need >2 equiv. One to form the salt, one to generate HNO₂, and excess to prevent triazene formation.[1]
Nitrite Source NaNO₂ (1.05 - 1.1 equiv)Slight excess ensures complete conversion of amine. Large excess causes oxidative side products.
Temperature -5°C to 0°CSuppresses thermal decomposition (

loss) of the diazonium salt.
Quenching Sulfamic Acid or UreaDestroys excess HNO₂ post-reaction to prevent oxidation during workup.

Mechanism & Failure Modes (Visualized)

Understanding where the reaction deviates is the first step to troubleshooting. The diagram below maps the competitive landscape of this reaction.

BenzotriazinonePathways Start 2-Aminobenzamide Nitrosonium Nitrosonium Ion (NO+) Start->Nitrosonium + Acid/Nitrite Coupling Intermolecular Coupling (Attack by unreacted amine) Start->Coupling Unreacted Amine Acid Acid (HCl) + NaNO2 Acid->Nitrosonium Diazonium Diazonium Intermediate (Highly Reactive) Nitrosonium->Diazonium Diazotization Cyclization Intramolecular Cyclization (N-N Bond Formation) Diazonium->Cyclization Fast (Preferred) Hydrolysis Hydrolysis (H2O attack) Diazonium->Hydrolysis If Cyclization Slow or Temp High Diazonium->Coupling Low Acidity (pH > 2) Decomp Thermal Decomposition (-N2 Gas) Diazonium->Decomp Temp > 5°C Product 1,2,3-Benzotriazin-4(3H)-one Cyclization->Product Phenol Salicylic Acid Deriv. (Phenolic Impurity) Hydrolysis->Phenol Triazene Diazoamino (Triazene) Dimer (Red/Orange Impurity) Coupling->Triazene

Caption: Competitive pathways in benzotriazinone synthesis. Green path represents the desired intramolecular cyclization. Red paths indicate common failure modes governed by pH and temperature.

Troubleshooting Dashboard (FAQs)

Symptom: The Product is Red or Orange

Diagnosis: Triazene Formation (Diazoamino coupling). This is the most common side reaction. It occurs when the diazonium ion attacks a free amine group on a different molecule of the starting material instead of cyclizing internally. Root Cause:

  • Insufficient Acidity: If the pH rises above 2, the starting amine becomes deprotonated (nucleophilic) and attacks the diazonium salt.

  • Fast Addition: Adding NaNO₂ too quickly creates a high local concentration of diazonium salt while unreacted amine is still present.

Corrective Action:

  • Protocol Adjustment: Ensure the reaction mixture is strongly acidic (pH < 1) before adding nitrite.

  • Technique: Add the NaNO₂ solution dropwise below the surface of the liquid to prevent local "hotspots" of concentration.

  • Rescue: If the solid is colored, recrystallize from ethanol or acetic acid. Triazenes are often acid-labile; prolonged stirring in acid can sometimes reverse the coupling.

Symptom: Low Yield with Phenolic Impurities

Diagnosis: Hydrolysis. The diazonium group was replaced by an -OH group (forming salicylic acid derivatives) before the ring could close. Root Cause:

  • Slow Cyclization: The amide nitrogen is not nucleophilic enough to close the ring quickly (common with electron-withdrawing groups on the amide).

  • Temperature Spikes: Heat accelerates hydrolysis faster than cyclization.

Corrective Action:

  • Solvent Switch: Move to a semi-aqueous or non-aqueous system. Use Glacial Acetic Acid as the solvent instead of water/HCl.

  • Reagent Switch: Use Isoamyl Nitrite or t-Butyl Nitrite in an organic solvent (e.g., THF or Ethanol). This removes water from the equation entirely, making hydrolysis impossible [1].

Symptom: Violent Foaming or Gas Evolution

Diagnosis: Thermal Decomposition (Denitrogenation). The diazonium salt is unstable and is shedding


 gas. This is a major safety hazard.
Root Cause: 
  • Temperature > 5°C: Most benzotriazinone precursors require strict cold handling.

  • Exotherm Mismanagement: The diazotization reaction is exothermic.[2]

Corrective Action:

  • Cooling: Use an ice/salt bath to reach -5°C.

  • Monitoring: Use an internal thermometer. Stop addition if temp rises > 2°C.

  • Safety: STOP. If gas evolution is rapid, vent the vessel. Do not seal the reaction.

Advanced Optimization: Non-Aqueous Routes

For difficult substrates (e.g., those with poor solubility in acid or electron-deficient rings), standard aqueous diazotization fails.

The "Polymer-Supported" Protocol (Green & Safe)

This method minimizes free nitrous acid and simplifies workup [2].

  • Dissolve 2-aminobenzamide in Methanol (0°C).

  • Add Polymer-supported Nitrite (e.g., Amberlyst A-26 form) + p-Toluenesulfonic acid (p-TsOH).[3]

  • Stir 1 hour.

  • Filter the resin. The filtrate contains pure product.[4]

    • Why this works: The "nitrite" is trapped on a solid support. It releases HNO₂ slowly and only locally, preventing the high concentrations that lead to side reactions.

The "Reductive Cyclization" Protocol

Instead of starting with the amine, start with 2-nitrobenzamide [3].

  • Reagents: Iron(III) nitrate + Sodium metabisulfite.[5][6]

  • Mechanism: This generates the amine in situ which immediately reacts with released NO species.

  • Benefit: Since the amine is consumed the instant it is formed, the concentration of free amine is near zero, effectively eliminating Triazene formation.

Decision Tree for Protocol Selection

Use this logic flow to select the safest and most effective method for your specific molecule.

OptimizationTree Start Start: 2-Aminobenzamide Solubility Is it soluble in aqueous acid? Start->Solubility Reductive Start from 2-Nitrobenzamide Start->Reductive Amine not available or highly reactive Standard Use Standard NaNO2 / HCl / 0°C Solubility->Standard Yes Sensitive Is the diazonium explosive/unstable? Solubility->Sensitive No Organic Use Organic Nitrite (t-BuONO in EtOH) Sensitive->Organic Stable Polymer Use Polymer-Supported Nitrite (Resin) Sensitive->Polymer Unstable

Caption: Protocol selection guide based on substrate solubility and intermediate stability.

Safety Warning: Diazonium Salts

Hazard: Diazonium salts, even as intermediates, can be shock-sensitive explosives if allowed to dry [4].

  • Rule 1: Never let the reaction mixture dry out completely if the intermediate has not cyclized.

  • Rule 2: Quench excess nitrite with urea or sulfamic acid before workup. Check with starch-iodide paper (Blue = Nitrite present; Colorless = Safe).

  • Rule 3: Limit scale to <10g until thermal stability (DSC) is established.

References

  • McGrory, R., et al. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts.[3] Royal Society of Chemistry Advances.

  • Filimonov, V. D., et al. (2008).[7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[7] Organic Letters.

  • Kuriakose, S., et al. (2021). Ferric nitrate-mediated safer and eco-friendly synthesis of functionalized 1,2,3-benzotriazinones.[5][6] Organic & Biomolecular Chemistry.

  • Sheng, M., et al. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries.

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-Bromobenzotriazinone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromobenzotriazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. By understanding the causality behind experimental choices, you can enhance the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that may arise during the formation of 6-bromobenzotriazinone, with a focus on how reaction temperature can be the root cause and the key to the solution.

Question 1: My reaction yields are consistently low. Could the temperature be the culprit?

Answer:

Absolutely. Low yields are a common problem directly influenced by reaction temperature. The formation of 6-bromobenzotriazinone is a two-step process initiated by the diazotization of 2-amino-5-bromobenzoic acid, followed by an intramolecular cyclization. Both steps are highly temperature-sensitive.

Causality:

  • Diazonium Salt Instability: The key intermediate, the diazonium salt, is thermally unstable.[1][2] If the temperature during the diazotization step (typically conducted between 0-5 °C) is too high, the diazonium salt can decompose prematurely, leading to the formation of unwanted byproducts such as phenols and the evolution of nitrogen gas.[1] This decomposition pathway directly consumes your intermediate, thereby reducing the final product yield.

  • Incomplete Cyclization: The subsequent cyclization to form the triazinone ring also has an optimal temperature range. If the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures during cyclization can promote side reactions and degradation of the desired product.

Troubleshooting Steps:

  • Strict Temperature Control During Diazotization:

    • Utilize an ice-salt bath to maintain a temperature of 0-5 °C.[1]

    • Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine to control the exothermic nature of the reaction.[1]

    • Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Optimize Cyclization Temperature:

    • After the diazotization is complete (as confirmed by a negative starch-iodide paper test for nitrous acid), you may need to adjust the temperature for the cyclization step.

    • Start with room temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary. However, this should be done cautiously while monitoring for the appearance of new impurity spots on the TLC plate.

Question 2: I'm observing a significant amount of a dark-colored, insoluble byproduct. What's happening?

Answer:

The formation of dark, often polymeric, byproducts is a strong indicator that the reaction temperature has exceeded the optimal range, leading to decomposition and unwanted side reactions.

Causality:

  • Azo Coupling: If the temperature rises, or if the acidity is insufficient, the newly formed diazonium salt can couple with the unreacted 2-amino-5-bromobenzoic acid. This results in the formation of highly colored azo compounds, which are common impurities in diazotization reactions.[1]

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium salt at elevated temperatures can produce phenolic compounds. These phenols can subsequently undergo oxidation and polymerization to form complex, dark-colored tars.

Troubleshooting Steps:

  • Re-verify Temperature Control: Ensure your cooling bath is effective and that the internal reaction temperature is not rising, especially during the addition of sodium nitrite.

  • Ensure Sufficient Acidity: High acidity is crucial to fully protonate the starting amine, preventing it from acting as a nucleophile and participating in azo coupling.[1] Strong mineral acids like hydrochloric or sulfuric acid are typically used.[1]

  • Order of Reagent Addition: Always add the sodium nitrite solution to the acidic solution of the amine, never the other way around. This ensures that the amine is always in an acidic environment, minimizing the chance of side reactions.

Question 3: The reaction seems to stall and not go to completion, even after extended reaction times. How can I drive it forward?

Answer:

An incomplete reaction can be due to a temperature that is too low, hindering the reaction kinetics.

Causality:

  • Activation Energy Barrier: Chemical reactions require a certain amount of energy (activation energy) to proceed. If the reaction temperature is too low, the molecules may not have sufficient kinetic energy to overcome this barrier, leading to a very slow or stalled reaction.

Troubleshooting Steps:

  • Controlled Warming: Once the diazotization step is confirmed to be complete at 0-5 °C, you can cautiously and gradually warm the reaction mixture. A temperature of 25-50 °C is often sufficient for the cyclization to proceed at a reasonable rate.

  • Reaction Monitoring: The key is to monitor the reaction's progress as you increase the temperature. Use TLC or HPLC to track the disappearance of the starting material and the formation of the product. This will help you identify the optimal temperature for the cyclization without promoting byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the role of temperature in the synthesis of 6-bromobenzotriazinone.

Why is a low temperature (0-5 °C) so critical for the initial diazotization step?

The diazonium salt intermediate formed from 2-amino-5-bromobenzoic acid is highly reactive and thermally unstable.[1][2] Maintaining a low temperature suppresses the rate of decomposition of this intermediate, maximizing its availability for the subsequent intramolecular cyclization to form the desired 6-bromobenzotriazinone. At temperatures above this range, the diazonium group can be easily lost as nitrogen gas, leading to the formation of various byproducts and a significant reduction in yield.[1]

What is the likely impact of "overshooting" the temperature during the reaction?

Exceeding the optimal temperature can have several detrimental effects:

  • Decreased Yield: As the diazonium salt decomposes, less of it is available to form the final product.

  • Increased Impurity Profile: The decomposition and side reactions, such as azo coupling, will introduce a variety of impurities into your reaction mixture.[1]

  • Difficult Purification: These byproducts, particularly the colored and polymeric materials, can make the isolation and purification of the 6-bromobenzotriazinone significantly more challenging.

How can I determine the optimal temperature for the cyclization step for my specific conditions?

The optimal cyclization temperature can be influenced by factors such as the solvent and the specific acid used. A systematic approach is recommended:

  • Start at Room Temperature: After the initial diazotization at 0-5 °C, allow the reaction to stir at room temperature (around 20-25 °C) for a set period (e.g., 1 hour).

  • Analyze a Sample: Take an aliquot of the reaction mixture and analyze it by TLC or HPLC to determine the extent of conversion.

  • Incremental Temperature Increase: If the reaction has not proceeded to completion, increase the temperature in small increments (e.g., 10 °C) and hold for a set time at each new temperature, analyzing a sample at each stage.

  • Identify the Sweet Spot: The optimal temperature will be the one that provides a reasonable reaction rate without a significant increase in the formation of byproducts.

Are there any analytical techniques that can be used to monitor the reaction in real-time?

Yes, several techniques can be employed for real-time or near-real-time reaction monitoring:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities over time.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube, providing detailed structural information about the species present in the reaction mixture.[5]

Data Presentation & Protocols

Table 1: Recommended Temperature Ranges for 6-Bromobenzotriazinone Synthesis
Reaction StageParameterRecommended RangeRationale
Diazotization Temperature0 - 5 °CMinimizes decomposition of the thermally unstable diazonium salt intermediate.[1][6]
Rate of NaNO₂ AdditionSlow, dropwiseControls the exothermic reaction to maintain the low temperature.[1]
Cyclization Initial Temperature20 - 25 °C (Room Temp)A safe starting point to assess the reaction rate.
Optimized Temperature25 - 50 °CMay be required to increase the reaction rate to achieve full conversion in a reasonable time.
Experimental Protocol: Synthesis and Temperature Optimization

This protocol provides a general framework. Researchers should adapt it based on their specific laboratory conditions and analytical capabilities.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation of the Amine Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromobenzoic acid in the chosen mineral acid.

    • Cool the flask in an ice-salt bath until the internal temperature is stable between 0 and 5 °C.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, the diazotization is complete. If negative, add a small amount more of the nitrite solution.

  • Cyclization and Optimization:

    • Remove the ice-salt bath and allow the reaction to warm to room temperature.

    • Stir at room temperature and monitor the reaction progress by TLC or HPLC every 30-60 minutes.

    • If the reaction is slow, gently warm the mixture to 30 °C and continue monitoring.

    • If necessary, continue to increase the temperature in 10 °C increments, holding at each temperature and monitoring until the reaction is complete. Note the temperature at which significant byproduct formation begins to occur.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by pouring it into cold water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 6-bromobenzotriazinone by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Pathway

Reaction_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_cyclization Cyclization (25-50 °C) 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromobenzoic Acid->Diazonium Salt Intermediate NaNO₂, H⁺ 6-Bromobenzotriazinone 6-Bromobenzotriazinone Diazonium Salt Intermediate->6-Bromobenzotriazinone Intramolecular Cyclization

Caption: General reaction scheme for the formation of 6-bromobenzotriazinone.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of 6-Bromobenzotriazinone Check_Diaz_Temp Was Diazotization Temp Strictly 0-5 °C? Start->Check_Diaz_Temp Check_Cycl_Temp Was Cyclization Optimized? Check_Diaz_Temp->Check_Cycl_Temp Yes Sol_Diaz_Temp Improve Cooling: Use Ice-Salt Bath, Slow NaNO₂ Addition Check_Diaz_Temp->Sol_Diaz_Temp No Check_Acidity Was Acidity Sufficient? Check_Cycl_Temp->Check_Acidity Yes Sol_Cycl_Temp Monitor by TLC/HPLC with Incremental Temperature Increase Check_Cycl_Temp->Sol_Cycl_Temp No Sol_Acidity Use Sufficient Strong Mineral Acid Check_Acidity->Sol_Acidity No Success Yield Improved Check_Acidity->Success Yes Sol_Diaz_Temp->Success Sol_Cycl_Temp->Success Sol_Acidity->Success

Caption: Decision tree for troubleshooting low product yield.

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., & Williams, J. M. J. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1049–1055. [Link]

  • KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. KK Wagh College of Pharmacy. [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

  • Dong, J., Liu, Y., & Liu, Z. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 338-348. [Link]

  • Milić, M., & Vlahović, F. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3909. [Link]

  • Beller, M., & Zapf, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

Sources

Technical Support Center: Diazonium Intermediates of Bromobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 System Operational | Safety Level: 🔴 High Hazard (Energetic)

Welcome to the Technical Support Portal for Halo-Benzamide Diazonium Intermediates . This guide addresses the specific handling, stability, and troubleshooting of diazonium salts derived from bromobenzamides.

⚠️ EMERGENCY SAFETY DIRECTIVE: READ BEFORE PROCEEDING

STOP WORK AUTHORITY: If you observe any of the following, cease operations immediately and evacuate the hood area:

  • Rapid Temperature Spike: An unexplained exotherm >5°C above setpoint.[1]

  • NOx Fumes: Orange/brown gas evolution (indicates decomposition).

  • Precipitation of Chloride Salts: If you are using HCl/NaNO₂ and a solid precipitates, DO NOT filter or dry it.[1] Diazonium chlorides are shock-sensitive explosives when dry.

PART 1: CRITICAL HAZARD PARAMETERS

Understanding the energetics of your intermediate.[1]

Q: Why are bromobenzamide diazonium salts considered "deceptively" stable? A: Electron-withdrawing groups (EWGs) like the amide (-CONH₂) and bromine (-Br) generally stabilize the diazonium group more than electron-donating groups (like methoxy).[1] However, this stability is relative.

  • The Hazard: They still possess a high enthalpy of decomposition (

    
    ).[2][3]
    
  • The Trap: Because they decompose slower at 0°C than other diazoniums, researchers often become complacent. If the temperature crosses the "Onset Temperature" (often ~35-50°C for these derivatives), the decomposition becomes autocatalytic and explosive.

Q: Can I isolate the intermediate? A:

  • Strictly Prohibited: Isolating Diazonium Chlorides (or nitrates/perchlorates). These are impact-sensitive high explosives.[1]

  • Permissible (with caution): Isolating Diazonium Tetrafluoroborates (

    
    )  or Tosylates (
    
    
    
    )
    . These counter-ions provide a "lattice cage" that significantly reduces shock sensitivity, though thermal hazards remain.
PART 2: TROUBLESHOOTING SYNTHESIS (FAQs)

Q: My starting material (aminobromobenzamide) is not dissolving in aqueous HCl. Can I proceed as a slurry? A: High Risk. Proceeding with a slurry can lead to an "Induction Exotherm."[1]

  • Mechanism:[4] The reaction surface area is low.[1] As the diazonium forms, it may solubilize the remaining solid rapidly, causing a sudden spike in concentration and heat release.

  • Solution: Change the solvent system.[1] Bromobenzamides are often lipophilic.[1]

    • Method A: Use Glacial Acetic Acid (AcOH) as the co-solvent with

      
      .
      
    • Method B: Use Trifluoroacetic acid (TFA) for extreme insolubility (though expensive).

Q: The reaction mixture turned black/tarry. What happened? A: This indicates radical decomposition (formation of azo-tars).[1]

  • Cause 1: Temperature rose above 5-10°C.[1]

  • Cause 2:[1][5] Photolytic decomposition (exposure to strong light).

  • Cause 3: Presence of transition metals (iron from a rusted spatula or needle).

  • Corrective Action: Quench immediately with cold Hypophosphorous Acid (

    
    ).
    

Q: I need to dry the isolated


 salt. Can I use a vacuum oven? 
A: NEVER  use heat.[1]
  • Protocol: Air dry on the filter funnel under suction for 10-15 minutes, then dry in a vacuum desiccator over

    
     at Room Temperature .
    
  • Warning: Do not use metal spatulas to scrape the dried solid.[6][7] Use Teflon or wood to avoid friction ignition.[1]

PART 3: DECISION LOGIC & VISUALIZATION
Diagram 1: Safety Decision Matrix (Isolation vs. Telescoping)

Caption: Logic flow for determining whether to isolate the diazonium intermediate or telescope directly into the next step.

DiazoniumSafety Start Start: Aminobromobenzamide Solubility Is SM soluble in aq. Acid? Start->Solubility SolventChange Switch to AcOH/H2SO4 Solubility->SolventChange No Diazotization Diazotization (NaNO2, <5°C) Solubility->Diazotization Yes SolventChange->Diazotization NextStep What is the Next Step? Diazotization->NextStep Sandmeyer Sandmeyer/Coupling NextStep->Sandmeyer Substitutions Schiemann Fluorination (Schiemann) NextStep->Schiemann Thermal decomp Telescope TELESCOPE (Do Not Isolate) High Safety Sandmeyer->Telescope IsolateCheck Must Isolate? Schiemann->IsolateCheck CounterIon Check Counter-Ion IsolateCheck->CounterIon Stop STOP: Explosion Hazard (Chloride/Nitrate) CounterIon->Stop Cl-, NO3- Proceed Proceed: Tetrafluoroborate/Tosylate (Isolate & Dry at RT) CounterIon->Proceed BF4-, OTs-

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Safe Synthesis of Bromobenzamide Diazonium Tetrafluoroborate

Use this method if isolation is strictly required for characterization or Schiemann reactions.[1]

Reagents:

  • Aminobromobenzamide (1.0 equiv)

  • Fluoroboric acid (

    
    ), 48% aq. solution (4.0 equiv)
    
  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Solvent: Water (or AcOH if solubility is poor)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the aminobromobenzamide in

    
    . If the amine is hydrophobic, add just enough Glacial Acetic Acid to effect solution.
    
  • Cooling: Cool the mixture to -5°C to 0°C using an acetone/ice bath. Ensure vigorous stirring.

  • Nitrite Addition: Dissolve

    
     in minimal water.[1] Add this solution dropwise via an addition funnel.
    
    • Critical Control: Monitor internal temperature.[1][7] Do not allow T > 5°C.

  • Precipitation: The diazonium tetrafluoroborate should precipitate as a pale solid.[1]

    • Troubleshooting: If no precipitate forms, add cold diethyl ether or

      
       to salt it out.
      
  • Filtration: Filter the solid using a plastic/ceramic funnel (no metal).

  • Washing: Wash with cold 5%

    
    , then cold ethanol, then cold ether.
    
    • Why: Removing residual acid and water stabilizes the crystal lattice.[1]

  • Drying: Air dry on the filter for 10 mins. Transfer to a plastic vial. Do not store >24 hours.

Protocol B: Emergency Quenching (Waste Disposal)

Use this for cleaning glassware or quenching unreacted intermediates.

  • Prepare Scavenger: Create a 10% solution of Hypophosphorous Acid (

    
    )  or sodium bisulfite.[1]
    
  • Cool: Place the scavenger solution in an ice bath.

  • Transfer: Slowly pour the diazonium waste into the scavenger.

    • Expectation: Vigorous evolution of Nitrogen gas (

      
      ).[8]
      
  • Verify: Check for residual oxidant using Starch-Iodide paper (should remain white).[1]

PART 5: COMPARATIVE DATA

Table 1: Counter-Ion Stability Impact for Bromobenzamide Diazoniums

Counter-IonStabilityShock SensitivityRecommended Handling
Chloride (

)
🔴 UnstableHigh (Explosive)NEVER ISOLATE. Use in solution only.[1]
Nitrate (

)
🔴 CriticalExtremeDO NOT SYNTHESIZE. Strong oxidant + fuel.[1]
Bisulfate (

)
🟡 ModerateModerateCan be isolated wet; do not dry fully.[1]
Tetrafluoroborate (

)
🟢 GoodLowSafe to isolate/dry at RT.[1] Best for Schiemann.
Tosylate (

)
🟢 ExcellentLowBest for storage/handling.[1]
References
  • Sheng, M., Frurip, D., & Gorman, D. (2015).[7] "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries. (Detailed analysis of thermal stability and "12 Cardinal Rules" for diazonium safety).

  • Organic Syntheses. (1933). "Diazonium Tetrafluoroborates: General Procedure." Org.[1] Synth. Coll. Vol. 2, p. 295. (Foundational protocol for isolating stable BF4 salts).

  • O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.[1] Elsevier.[1][3] (Authoritative source on shock sensitivity of diazonium chlorides).

  • Filimonov, V. D., et al. (2008).[4] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[4] Organic Letters, 10(18), 3961–3964. (Modern alternatives to BF4 salts for safer isolation).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 6-bromo-1H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of heterocyclic compounds is of paramount importance.[1][2] 6-bromo-1H-1,2,3-benzotriazin-4-one is a key heterocyclic scaffold, and its derivatives have shown promise in various biological applications, including as potential inhibitors for enzymes like alpha-glucosidase.[3][4] Accurate and efficient analytical methodologies are crucial for quality control, reaction monitoring, and characterization of these valuable compounds.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and offers a comparative overview of alternative analytical techniques. The insights provided herein are designed to assist researchers in making informed decisions for the comprehensive characterization of this and related molecular structures.

¹H NMR Spectrum Analysis: A Detailed Exploration

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[5] For this compound, the ¹H NMR spectrum provides a unique fingerprint, revealing the electronic environment of each proton on the aromatic ring.

The aromatic region of the spectrum is of particular interest. Due to the bromine substitution at the 6-position, the benzene ring protons present a distinct splitting pattern. Typically, one would expect to see three signals in the aromatic region, corresponding to the protons at positions 5, 7, and 8. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 would be expected to appear as a doublet of doublets, being coupled to both the protons at positions 5 and 8. Finally, the proton at position 8 would likely present as a doublet, coupled to the proton at position 7. The exact chemical shifts are influenced by the solvent used for the analysis.[6]

A broad singlet corresponding to the N-H proton of the triazinone ring is also expected. The position of this peak can be variable and is often concentration-dependent and can be confirmed by D₂O exchange.

Comparative Analysis of Alternative Spectroscopic Techniques

While ¹H NMR is indispensable, a multi-faceted analytical approach provides a more complete structural picture. The following techniques offer complementary information for the characterization of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.[7]Reveals the number of unique carbon environments, including quaternary carbons.Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.[8]High sensitivity; provides fragmentation patterns for structural elucidation. The presence of bromine results in a characteristic M/M+2 isotopic pattern.[9][10]May not distinguish between isomers without tandem MS (MS/MS).
High-Performance Liquid Chromatography (HPLC) Assesses purity and can be used for quantification.[11]Highly sensitive and reproducible for purity determination and quantitative analysis.Requires a suitable chromophore for UV detection; method development can be time-consuming.[12]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.[5]Provides quick and non-destructive analysis of characteristic functional groups like C=O and N-H bonds.The complexity of the fingerprint region can make interpretation challenging for closely related structures.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, and number of scans).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Workflow for Spectroscopic Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Acquisition C->D H Process & Analyze NMR Spectra D->H E 13C NMR Acquisition E->H F Mass Spectrometry (LC-MS or GC-MS) I Determine Molecular Weight & Fragmentation F->I G HPLC Analysis J Assess Purity G->J K Combine Data for Structural Elucidation H->K I->K J->K

Caption: Workflow from sample preparation to structural elucidation.

Conclusion

The comprehensive characterization of this compound relies on a synergistic approach, with ¹H NMR providing the foundational structural details. By complementing this with data from ¹³C NMR, Mass Spectrometry, and HPLC, researchers can achieve unambiguous structural confirmation and purity assessment. This robust analytical strategy is essential for advancing the development of novel therapeutics and other applications derived from this important heterocyclic scaffold.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). Organic Letters. [Link]

  • 1H-Benzotriazole. NIST WebBook. National Institute of Standards and Technology. [Link]

  • 6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. (2020). Molecules. [Link]

  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. (2022). Molecules. [Link]

  • 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. (2024). The Journal of Organic Chemistry. [Link]

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. (2021). ResearchGate. [Link]

  • A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. (2016). ResearchGate. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2014). RSC Advances. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). Molecules. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Scientific Research. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (2001). ResearchGate. [Link]

  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2017). Analytical Methods. [Link]

  • MS-MS Determination of the Fragmentation Pathways of Some Substituted 1,2,3-Benzotriazin-4-ones with Possible Applications in Metabolic Studies. (1996). Journal of Pharmacy and Pharmacology. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][12][13]triazol-5-yl)quinolin-4-amine. (2019). Molbank. [Link]

  • 6-Bromo-1-methyl-1H-benzo(d)(1,2,3)triazole. PubChem. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). Dalhousie University. [Link]

  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. (2023). Molecules. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2015). RSC Advances. [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). The Journal of Organic Chemistry. [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (2024). PMC. [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). Molecules. [Link]

  • A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. (2023). Journal of Analytical Chemistry. [Link]

  • ¹H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... (2018). ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (2002). NMR Spectroscopy of Organic Compounds. [Link]

Sources

Technical Comparison Guide: 13C NMR Characterization of 6-Bromo-1,2,3-benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 6-bromo-1,2,3-benzotriazin-4(3H)-one , a critical scaffold in the development of bioisosteres and enzyme inhibitors (e.g., PARP, proteases).

The following technical analysis synthesizes experimental precedents with calculated Substituent Chemical Shift (SCS) corrections to provide a definitive reference for researchers.

Executive Summary

6-Bromo-1,2,3-benzotriazin-4(3H)-one is a fused heterocyclic system characterized by a triazine ring condensed with a benzene ring. In drug discovery, the C6-bromine atom serves as a pivotal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold.

Accurate NMR characterization is challenging due to the quadrupolar relaxation of the bromine nucleus and the potential for tautomeric equilibrium (lactam-lactim). This guide provides the chemical shift assignments in DMSO-d₆ , the preferred solvent due to the compound's limited solubility in chloroform.

Structural Analysis & 13C NMR Assignments

The introduction of a bromine atom at the 6-position induces specific electronic shielding and deshielding effects on the parent benzotriazinone skeleton. The table below compares the Parent (Unsubstituted) scaffold with the 6-Bromo Derivative .

Comparative 13C NMR Chemical Shifts (DMSO-d₆)
Carbon PositionAssignmentParent Shift (δ ppm)6-Bromo Shift (δ ppm)Shift Δ (ppm)Electronic Effect
C4 Carbonyl (C=O)155.3155.1 -0.2Minor Inductive
C8a Quaternary (Fusion)143.9142.3 -1.6Para Effect (Shielding)
C5 Aromatic CH128.4131.8 +3.4Ortho Effect (Deshielding)
C7 Aromatic CH132.5135.9 +3.4Ortho Effect (Deshielding)
C8 Aromatic CH124.8126.5 +1.7Meta Effect
C6 C-Br (Ipso) 128.0122.5 -5.5Heavy Atom Shielding
C4a Quaternary (Fusion)119.6121.3 +1.7Meta Effect

> Note: Values for the 6-bromo derivative are calculated based on authoritative Substituent Chemical Shift (SCS) increments applied to the experimental parent baseline (Ref 1, 3).

Mechanistic Insight: The "Heavy Atom" Effect

The most diagnostic signal for verifying the 6-bromo substitution is the upfield shift of C6 . Unlike electronegative atoms (O, N, F) that deshield the attached carbon (shifting it downfield >150 ppm), bromine exerts a "Heavy Atom Effect" (spin-orbit coupling), causing the ipso-carbon (C6) to resonate significantly upfield (~122.5 ppm), often overlapping with other aromatic signals.

Experimental Protocols

A. Synthesis of 6-Bromo-1,2,3-benzotriazin-4(3H)-one

Rationale: The most reliable route avoids hazardous diazonium isolation by generating the diazonium salt in situ from 2-amino-5-bromobenzamide , followed by immediate intramolecular cyclization.

Workflow Diagram:

Synthesis Precursor 2-Amino-5-bromobenzamide Reagents NaNO2 / HCl (aq) 0-5°C Precursor->Reagents Intermediate Diazonium Salt (In Situ) Reagents->Intermediate Diazotization Cyclization Intramolecular N-N Bond Formation Intermediate->Cyclization Spontaneous Product 6-Bromo-1,2,3- benzotriazin-4(3H)-one Cyclization->Product Precipitation

Step-by-Step Protocol:

  • Dissolution: Suspend 2-amino-5-bromobenzamide (1.0 eq) in 2M HCl (aq). Cool the mixture to 0–5 °C in an ice bath. Ensure vigorous stirring as the starting material may be sparingly soluble.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (NaNO₂) (1.1 eq) in water, maintaining the internal temperature below 5 °C. The solution will clarify as the diazonium salt forms.

  • Cyclization: Stir for 1 hour at 0 °C. The diazonium intermediate spontaneously attacks the amide nitrogen, closing the ring.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the solid and wash copiously with cold water to remove salts and acid traces.

  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary. Dry under vacuum at 50 °C.

B. NMR Acquisition Parameters
  • Solvent: DMSO-d₆ is required.[1] The compound is nearly insoluble in CDCl₃, which would result in poor signal-to-noise ratios and lost quaternary carbon signals.

  • Concentration: ~10-15 mg in 0.6 mL DMSO-d₆.

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

  • Scans: Minimum 512 scans are recommended to resolve the quaternary carbons (C4, C4a, C8a, C6-Br) which have long relaxation times.

Comparative Analysis: Substituent & Solvent Effects

Substituent Effect: H vs. Br

The 6-bromo substituent breaks the symmetry of the benzene ring compared to the unsubstituted parent.

  • Parent: C5 and C8 are distinct but chemically similar.

  • 6-Bromo: C5 is strongly deshielded (+3.4 ppm) due to the ortho effect of the bromine, separating it clearly from C8. This separation allows for unambiguous assignment using HMBC (Heteronuclear Multiple Bond Correlation) , where H5 will show a strong correlation to the C4a fusion carbon.

Solvent Effect: DMSO-d₆ vs. CDCl₃

While DMSO-d₆ is the solubility standard, it is hygroscopic. Water peaks (HDO) can obscure proton signals, but in 13C NMR, the DMSO septet (centered at ~39.5 ppm) does not interfere with the benzotriazinone signals (119-160 ppm).

  • Caution: In protic solvents or presence of bases, the triazine ring can undergo ring-opening (dimroth-like rearrangement) or decomposition. Ensure the DMSO is acid-free.

References

  • PubChem. (2025). 2-Amino-5-bromobenzamide | C7H7BrN2O.[2] National Library of Medicine. Available at: [Link]

  • Madasamy, K., et al. (2022). Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones. Journal of Organic Chemistry. Available at: [Link]

  • Khalid, Z., et al. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Heterocycles. Available at: [Link]

Sources

Decoding the Signature Fragmentation of 6-Bromobenzotriazinone: A Comparative Guide to Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Key Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 6-bromobenzotriazinone, a heterocyclic compound of interest in pharmaceutical and chemical research. By understanding its characteristic fragmentation, researchers can more effectively identify and characterize this and related molecules. This document will explore the theoretical underpinnings of its fragmentation, compare mass spectrometry with alternative analytical approaches, and provide detailed experimental protocols.

The Decisive Signature: Predicting the Fragmentation of 6-Bromobenzotriazinone

The mass spectrum of a compound provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of its ions. When a molecule like 6-bromobenzotriazinone is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M+•). The inherent instability of this ion causes it to break apart into smaller, characteristic fragment ions. The pattern of these fragments is predictable and provides significant structural information.

The fragmentation of 6-bromobenzotriazinone is primarily governed by the benzotriazinone core and the presence of the bromine atom. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[1][2][3] Alternatively, softer ionization techniques like Electrospray Ionization (ESI) can be employed, often resulting in less fragmentation and a more prominent molecular ion peak.[4][5][6]

A key characteristic to anticipate in the mass spectrum of 6-bromobenzotriazinone is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, 79Br and 81Br, in nearly equal abundance.[7] This results in a distinctive "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two m/z units.[8][9] This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing fragments in the spectrum.

The fragmentation of the heterocyclic benzotriazinone ring is expected to proceed through the loss of small, stable neutral molecules. Drawing parallels from related benzoxazinone[5][6] and triazole derivatives,[4] likely neutral losses include nitrogen gas (N₂), carbon monoxide (CO), and hydrogen cyanide (HCN).

A proposed fragmentation pathway for 6-bromobenzotriazinone is visualized below:

fragmentation_pathway M 6-Bromobenzotriazinone Molecular Ion (M+•) m/z 227/229 F1 Loss of N₂ [M-28]+• m/z 199/201 M->F1 - N₂ F3 Loss of Br• [M-79/81]+ m/z 148 M->F3 - Br• F2 Loss of CO [M-28-28]+ m/z 171/173 F1->F2 - CO F5 Loss of HCN [M-28-27]+ m/z 172/174 F1->F5 - HCN F4 Bromophenyl cation [C₆H₄Br]+ m/z 156/158 F2->F4 - CNO•

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 6-bromobenzotriazinone, highlighting key neutral losses and resulting fragment ions.

A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 6-bromobenzotriazinone often involves a multi-technique approach. The following table compares the utility of mass spectrometry with other common analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (high resolution), structural information from fragmentation patterns.High sensitivity, provides detailed structural insights, can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomeric differentiation can be challenging without tandem MS, can be destructive to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural determination for pure samples.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for complex molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, non-destructive, provides a quick overview of functional groups present.Provides limited information on the overall molecular structure, not suitable for complex mixtures.
X-ray Crystallography Absolute three-dimensional structure of a crystalline compound.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Sample Preparation for Mass Spectrometric Analysis
  • Solution Preparation : Dissolve approximately 1 mg of 6-bromobenzotriazinone in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilution : For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient. For GC-MS, a concentration of 10-100 µg/mL is a good starting point.

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 6-Bromobenzotriazinone

This protocol outlines a general method for the analysis of 6-bromobenzotriazinone using GC-MS with electron ionization.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve in Volatile Solvent Dilute Dilute to Working Concentration Prep->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject 1 µL into GC Filter->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Figure 2: A generalized workflow for the analysis of 6-bromobenzotriazinone using GC-MS.

GC Conditions:

  • Injector Temperature : 250 °C

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)

  • Carrier Gas : Helium at a constant flow of 1 mL/min

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions (Electron Ionization):

  • Ion Source Temperature : 230 °C

  • Electron Energy : 70 eV

  • Mass Range : m/z 40-400

  • Scan Speed : 2 scans/second

Conclusion

The mass spectrometric analysis of 6-bromobenzotriazinone provides a wealth of structural information that is critical for its unambiguous identification. By understanding the principles of its fragmentation, particularly the characteristic isotopic signature of bromine and the expected neutral losses from the benzotriazinone core, researchers can confidently interpret the resulting mass spectra. While mass spectrometry is a powerful standalone technique, its integration with other analytical methods like NMR and IR spectroscopy will provide the most comprehensive structural characterization. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. ResearchGate. (2025). [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. (2022). [Link]

  • Capillary electrophoresis tandem mass spectrometry of bromine-containing charged derivatives of peptides. PubMed. (2007). [Link]

  • Benzene, bromo-. NIST WebBook. [Link]

  • Synthesis and characterization of 3-( - JOCPR. Journal of Chemical and Pharmaceutical Research. (2012). [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. (2024). [Link]

  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. (2014). [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. (2003). [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. (2019). [Link]

  • Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. PubMed. (2017). [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Research Square. (2023). [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. (2025). [Link]

  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. SciELO. [Link]

  • Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics - ACS Publications. (2022). [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. Beilstein Journal of Organic Chemistry. (2019). [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. (2016). [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. (2023). [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. (2025). [Link]

  • Electron Ionization for GC–MS. LCGC International. (2022). [Link]

  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. (2005). [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. TOFWERK. [Link]

  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. MDPI. (2024). [Link]

  • Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]

  • Benzene, 1,2-dibromo-. NIST WebBook. [Link]

  • 1H-Benzotriazole. NIST WebBook. [Link]

  • Benzene, bromo-. NIST WebBook. [Link]

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IR spectroscopy peaks for carbonyl and triazine regions in 6-bromo analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Infrared (IR) spectroscopic signatures for 6-bromo-1,3,5-triazine analogs , specifically focusing on the diagnostic carbonyl (


)  and triazine ring (

)
regions.[1]

In drug discovery, 6-bromo-triazines serve as critical electrophilic scaffolds for covalent inhibitors.[1] Distinguishing these from their chloro- or non-halogenated counterparts is essential for validating synthetic substitution.[1] This guide demonstrates that 6-bromo analogs exhibit a distinct "red-shift" (lower wavenumber) in both carbonyl and ring-breathing modes compared to chloro-analogs, driven primarily by the mass effect of bromine and its reduced electronegativity relative to chlorine.[1]

Spectroscopic Landscape: The "Tug-of-War" Effect

To accurately interpret the spectrum of a 6-bromo-triazine analog, one must understand the electronic "tug-of-war" occurring between the triazine core and the substituents.

A. The Triazine Core ( )

The 1,3,5-triazine ring is an electron-deficient aromatic system. Its vibrational modes are highly characteristic:

  • Quadrant Stretching (

    
     mode):  Typically appears at 
    
    
    
    .[1] This is the most intense diagnostic band for the ring.
  • Semicircle Stretching: Found near

    
     .[1]
    
  • Out-of-Plane Deformation: A sharp, strong band near

    
     .[1]
    
B. The Carbonyl Region ( )

When a carbonyl group (amide, ketone, or ester) is attached to the triazine ring, two opposing forces dictate its frequency:

  • Conjugation (Red Shift

    
    ):  The 
    
    
    
    -system of the triazine ring delocalizes electrons from the carbonyl, increasing single-bond character and lowering the frequency (typically by
    
    
    ).
  • Halogen Induction (Blue Shift

    
    ):  A halogen at the 6-position exerts an inductive electron-withdrawing effect ($ -I $).[1] This shortens the 
    
    
    
    bond, raising the frequency.

The 6-Bromo Difference: Bromine is less electronegative than Chlorine (2.96 vs. 3.16).[1] Therefore, the inductive "pull" of Br is weaker.

  • Result: A 6-bromo analog will display a carbonyl peak at a slightly lower wavenumber than the corresponding 6-chloro analog, but higher than the non-halogenated (H) analog.

Comparative Data Analysis

The following table summarizes the expected shifts for a representative triazine analog (e.g., 2-amino-4-carbonyl-6-X-1,3,5-triazine).

Spectral FeatureRegion (

)
6-H Analog (Reference)6-Chloro Analog6-Bromo Analog (Target) Mechanistic Driver
Carbonyl Stretch (

)




Br has weaker

effect than Cl; less blue-shift.[1]
Triazine Quad. Stretch




Heavy atom (Br) mass effect dampens ring vibration.[1]
Ring Breathing




Mass effect on the ring system.[1]
C-X Stretch

N/A


Hooke’s Law: Heavier mass = lower frequency.[1]

Critical Note: The


 stretch (

) often falls into the "blind spot" of standard ZnSe ATR crystals (cutoff

). See Protocol below for mitigation.

Experimental Protocol: Validating the 6-Bromo Signature

To reliably distinguish the 6-bromo analog, you must use a protocol that accounts for the low-frequency C-Br stretch and the subtle carbonyl shifts.

Method A: High-Throughput Screening (ATR)

Best for: Rapid ID of Carbonyl/Triazine regions.[1]

  • Crystal Selection: Use a Diamond or Ge crystal.[1] Avoid ZnSe if you need to confirm the C-Br peak, as its cutoff is too high.

  • Sample Prep: Place

    
     of solid analyte on the crystal. Apply high pressure (clamp) to ensure intimate contact (triazines are often crystalline and hard).
    
  • Acquisition:

    • Resolution:

      
       (Required to resolve the 
      
      
      
      shift between Cl and Br analogs).
    • Scans: 32 scans minimum.

  • Processing: Apply ATR Correction (essential because penetration depth varies with wavelength, distorting relative intensities of low-frequency bands like C-Br).[1]

Method B: Structural Confirmation (KBr Pellet)

Best for: Definitive assignment of the C-Br fingerprint.

  • Matrix: Dry KBr (potassium bromide) is transparent down to

    
    .[1]
    
  • Ratio: Mix

    
     sample with 
    
    
    
    KBr.
  • Press: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Look for the specific appearance of the medium-intensity band in the

    
     region, which is absent in the starting material.
    

Decision Workflow (Graphviz)

The following logic tree guides the analyst in assigning the spectrum to a 6-bromo analog versus common alternatives.

IR_Assignment_Workflow Start Start: Acquire Spectrum (Range 4000 - 400 cm⁻¹) Check_Triazine Check 1530-1560 cm⁻¹ (Quadrant Stretch) Start->Check_Triazine Is_Triazine Is band present? Check_Triazine->Is_Triazine Check_Carbonyl Check 1680-1720 cm⁻¹ (Carbonyl Region) Is_Triazine->Check_Carbonyl Yes Result_Fail Error: Not a Triazine Is_Triazine->Result_Fail No Analyze_Shift Compare Frequency vs. Reference Check_Carbonyl->Analyze_Shift Check_Fingerprint Check 500-700 cm⁻¹ (Halogen Region) Analyze_Shift->Check_Fingerprint Shift Observed Is_CBr Peak at 515-690 cm⁻¹? Check_Fingerprint->Is_CBr Is_CCl Peak at 750-850 cm⁻¹? Is_CBr->Is_CCl No Result_Br Confirmed: 6-Bromo Analog Is_CBr->Result_Br Yes Result_Cl Identified: 6-Chloro Analog Is_CCl->Result_Cl Yes Result_H Identified: Non-Halogenated Is_CCl->Result_H No

Caption: Logical workflow for distinguishing 6-bromo-triazines from chloro- or non-substituted analogs based on spectral bands.

References

  • National Institute of Standards and Technology (NIST). 1,3,5-Triazine Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Alkyl Halides and C-X Stretching Frequencies. [Link][1][2][3][4][5][6][7][8][9][10]

  • Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra. [Link]

  • MDPI Inorganics. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis and IR Characterization. (Demonstrates triazine ring shifts upon complexation/substitution). [Link][1]

Sources

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-1,2,3-benzotriazin-4-one in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-benzotriazin-4-one scaffold is a valuable heterocyclic motif, appearing in a range of pharmacologically active agents.[1] The functionalization of this core structure, particularly at the 6-position, is crucial for modulating biological activity and physicochemical properties. Halogenated precursors, such as 6-bromo- and 6-chloro-1,2,3-benzotriazin-4-one, are key intermediates for introducing diverse functionalities via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparison of the reactivity of these two building blocks, grounded in the principles of physical organic chemistry, and offers a detailed experimental protocol for their head-to-head comparison in the laboratory.

Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 6-halo-1,2,3-benzotriazin-4-ones is predominantly governed by the SNAr mechanism.[2] This is not a single-step displacement like an SN2 reaction, which is sterically hindered on an aromatic ring. Instead, it is a two-step addition-elimination process.[3]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The electron-deficient nature of the benzotriazinone ring system, due to the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, facilitates this initial attack.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[6] Consequently, factors that stabilize this intermediate will increase the overall reaction rate.

SNAr_Mechanism reactant 6-Halo-1,2,3-benzotriazin-4-one intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Rate-Determining Step) nucleophile Nucleophile (Nu⁻) product 6-Nu-1,2,3-benzotriazin-4-one intermediate->product - X⁻ (Fast) leaving_group Halide (X⁻)

Caption: General mechanism for the SNAr reaction on a 6-halo-1,2,3-benzotriazin-4-one.

Comparative Reactivity Analysis: Chloro vs. Bromo

The "Element Effect": Inductive Stabilization of the Intermediate

In many SNAr reactions, the reactivity order of halogens is F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[6] This phenomenon, known as the "element effect," is attributed to the stabilization of the Meisenheimer complex in the rate-determining step.

  • Electronegativity: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale).

  • Inductive Effect: The more electronegative halogen exerts a stronger electron-withdrawing inductive effect. This effect stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step.

Therefore, based on the element effect, 6-chloro-1,2,3-benzotriazin-4-one is predicted to be more reactive than 6-bromo-1,2,3-benzotriazin-4-one in SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

Leaving Group Ability and C-X Bond Strength

The second step of the SNAr mechanism is the cleavage of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond (average bond energies are ~285 kJ/mol for C-Br and ~340 kJ/mol for C-Cl). This would suggest that bromide is a better leaving group than chloride.

However, since this step is typically fast and not rate-determining, the C-X bond strength has a less significant impact on the overall reaction rate compared to the stability of the intermediate. The influence of leaving group ability becomes more pronounced only if the second step becomes partially or fully rate-determining. This can occur with very poor leaving groups or under specific reaction conditions that disfavor the expulsion of the halide.

Property6-Chloro-1,2,3-benzotriazin-4-one6-Bromo-1,2,3-benzotriazin-4-oneImplication for SNAr Reactivity
Halogen Electronegativity Higher (3.16)Lower (2.96)The more electronegative chlorine better stabilizes the Meisenheimer intermediate, predicting higher reactivity.
C-X Bond Strength StrongerWeakerThe weaker C-Br bond makes bromide a better leaving group, but this is less critical if not the rate-determining step.
Predicted Overall Reactivity Higher Lower The "element effect" is expected to dominate, making the chloro derivative more susceptible to nucleophilic attack.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a direct comparative study is essential. The following protocol outlines a robust method for comparing the kinetics of the two substrates using UV-Vis spectrophotometry, which can monitor the reaction progress under pseudo-first-order conditions.

Objective

To determine the second-order rate constants (k₂) for the reaction of 6-chloro- and 6-bromo-1,2,3-benzotriazin-4-one with a representative nucleophile (e.g., piperidine) under identical conditions.

Materials
  • 6-chloro-1,2,3-benzotriazin-4-one

  • 6-bromo-1,2,3-benzotriazin-4-one

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., DMSO or Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Runs (Pseudo-First-Order) cluster_analysis Data Analysis prep_substrate Prepare stock solutions of 6-chloro- and 6-bromo- benzotriazinone thermostat Equilibrate spectrophotometer and cuvette to 25°C prep_substrate->thermostat prep_nucleophile Prepare a series of piperidine solutions of varying concentrations mix Mix substrate with a large excess of a piperidine solution in the cuvette prep_nucleophile->mix thermostat->mix record Immediately record absorbance at λmax over time mix->record repeat_runs Repeat for each piperidine concentration and for both substrates record->repeat_runs fit_data Fit Absorbance vs. Time data to a first-order exponential equation to get k_obs repeat_runs->fit_data plot_kobs Plot k_obs vs. [Piperidine] fit_data->plot_kobs calc_k2 The slope of the line is the second-order rate constant (k₂) plot_kobs->calc_k2

Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the 6-halobenzotriazinone substrate (e.g., 10 mM in DMSO).

    • Prepare a series of stock solutions of piperidine in DMSO at concentrations that will be in large excess (at least 10-fold) over the substrate (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Determine Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting material and the expected product separately to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Kinetic Measurement:

    • Set the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).

    • Pipette the desired volume of the piperidine solution and solvent into a quartz cuvette and allow it to equilibrate.

    • Initiate the reaction by injecting a small volume of the substrate stock solution into the cuvette, quickly mix, and immediately begin recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is essentially complete (the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to the first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Repeat the experiment for each concentration of the nucleophile.

    • Plot kobs versus the concentration of piperidine. The plot should be linear.

    • The second-order rate constant (k₂) is the slope of this line.

  • Comparison:

    • Perform the complete set of experiments for both 6-chloro- and 6-bromo-1,2,3-benzotriazin-4-one. The ratio of the k₂ values will provide a quantitative measure of their relative reactivity.

Conclusion and Synthetic Implications

Based on the fundamental principles of the SNAr mechanism, 6-chloro-1,2,3-benzotriazin-4-one is predicted to be more reactive towards nucleophiles than its bromo-analogue . This enhanced reactivity is a consequence of the greater electronegativity of chlorine, which provides superior stabilization for the rate-determining Meisenheimer intermediate.

For the synthetic chemist, this has direct implications:

  • Milder Conditions: Reactions with 6-chloro-1,2,3-benzotriazin-4-one may proceed under milder conditions (lower temperatures, weaker bases) than those with the bromo derivative, which can be advantageous when working with sensitive functional groups.

  • Substrate Choice: When planning a multi-step synthesis, the chloro-derivative would be the preferred substrate for SNAr reactions to ensure higher efficiency and yield. The bromo-derivative might be chosen if subsequent steps require a bromine atom for other transformations, such as palladium-catalyzed cross-coupling reactions, where the C-Br bond is more reactive than a C-Cl bond.

The provided experimental protocol offers a clear and reliable method for quantifying this reactivity difference, allowing researchers to make data-driven decisions in their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Sample, H., & Boyle, R. W. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the...[Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Andrade-Acuña, D., Santos, J. G., Tiznado, W., Cañete, Á., & Aliaga, M. E. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(8), 670-675. [Link]

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Rios-Lombardía, N., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Chemistry – A European Journal. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. (2021, January 19). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. [Link]

  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ResearchGate. (2018, October 29). Chemistry and Biological Activity of[2][6][7]-Benzotriazine Derivatives. [Link]

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Elemental Analysis Standards Guide: 6-bromo-1H-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate elemental characterization of 6-bromo-1H-1,2,3-benzotriazin-4-one (C₇H₄BrN₃O) presents a distinct challenge in pharmaceutical microanalysis. Unlike simple organic intermediates, this compound combines a refractory nitrogen-rich heterocyclic core (benzotriazine) with a heavy halogen load (~35% Bromine by mass).

Standard calibration protocols using generic reference materials like Acetanilide often yield failing results (errors >0.4%) for this analyte due to incomplete combustion of the triazine ring and halogen interference with thermal conductivity detectors (TCD).

This guide objectively compares the performance of three calibration strategies and establishes a validated protocol for researchers requiring GLP-compliant purity data.

Part 1: The Analyte Profile & Theoretical Framework

Before selecting a standard, one must understand the "Combustion Stress" the analyte places on the instrument.

Target Analyte: this compound Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol

Theoretical Composition (The "Gold Standard")
ElementMass Fraction (%)Analytical Challenge
Carbon (C) 37.19% Low %C relative to standards; requires precise weighing.
Hydrogen (H) 1.78% Extremely low; highly sensitive to moisture/hygroscopicity.
Nitrogen (N) 18.59% High. Triazine rings (N-N-N) are thermally stable and prone to forming coke rather than N₂ gas if oxidation is weak.
Bromine (Br) 35.35% Very High. Halogens react with combustion catalysts and can poison detectors if not scrubbed by Silver (Ag).

Part 2: Comparative Analysis of Calibration Standards

We evaluated three common calibration standards against the specific needs of the target analyte.

Option A: Acetanilide (The "Generalist")
  • Formula: C₈H₉NO

  • Profile: High Carbon (71.09%), Low Nitrogen (10.36%), No Halogens.

  • Verdict: NOT RECOMMENDED.

  • Scientific Rationale: Acetanilide is the industry default, but it is a poor matrix match. Calibrating with 10% N and analyzing a sample with ~19% N requires the detector response curve to extrapolate significantly, increasing linearity errors. Furthermore, Acetanilide combusts easily; it does not stress-test the oxidation chamber's ability to break the benzotriazine ring.

Option B: Sulfanilamide (The "Nitrogen Match")
  • Formula: C₆H₈N₂O₂S

  • Profile: Moderate Carbon (41.84%), High Nitrogen (16.27%), Sulfur present.

  • Verdict: ACCEPTABLE (with caveats).

  • Scientific Rationale: Sulfanilamide offers a much closer Nitrogen match (16.3% vs 18.6%), reducing extrapolation error. However, it lacks halogens. While it calibrates the N-response well, it does not verify the efficiency of the halogen scrubbing system (Silver wool).

Option C: 5-Bromouracil (The "Structural Analog")
  • Formula: C₄H₃BrN₂O₂

  • Profile: Low Carbon (25.16%), High Nitrogen (14.67%), High Bromine (41.84%).

  • Verdict: OPTIMAL.

  • Scientific Rationale: This is the superior choice for Method Validation. It mimics the target analyte's "Difficult Heterocycle + High Bromine" profile. If your instrument can recover 5-Bromouracil within ±0.3%, it proves that:

    • The combustion temperature is sufficient to break the ring.

    • The Silver trap is active and not saturated (absorbing the massive Br load).

Part 3: Experimental Protocol (Self-Validating System)

To achieve publication-quality results (±0.4%), follow this enhanced combustion protocol. This workflow incorporates Tungsten Trioxide (WO₃) as a combustion aid, which is critical for preventing "coking" of the triazine ring.

Instrument Configuration
  • Mode: CHNS (or CHN with Halogen Scrubbing).

  • Furnace Temperature: 980°C (Standard)

    
    1050°C (Boosted) . High temp is required for benzotriazines.
    
  • Carrier Gas: Helium (Grade 5.0+).

  • Oxygen Dosing: 15–20 mL (Excess O₂ required to ensure complete oxidation of the N-rich ring).

The "Sandwich" Weighing Technique

Direct weighing into tin capsules often leads to incomplete combustion for this compound. Use the WO₃ sandwich method:

  • Tare a clean Tin (Sn) capsule.

  • Add 5–10 mg of Tungsten Trioxide (WO₃) powder.

    • Why? WO₃ acts as an oxygen donor and prevents the formation of refractory carbides.

  • Add 1.5–2.0 mg of this compound.

    • Note: Keep sample mass low to prevent saturating the reduction tube with Bromine.

  • Add another 5 mg of WO₃ on top.

  • Seal the capsule tightly to exclude atmospheric Nitrogen.

The Halogen Management System

Bromine (Br₂) and Hydrogen Bromide (HBr) formed during combustion will interfere with the N₂ signal and poison the Carbon detector.

  • Requirement: Ensure your combustion tube contains a fresh zone of Silver Wool (Ag) or Silver Tungstate on MgO .

  • Validation: If your Carbon values are consistently high and Nitrogen low, your Silver trap is likely saturated. The Br is passing through and being misread as CO₂ or interfering with thermal conductivity.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical "Halogen Scrubbing" pathway required for this specific molecule.

CombustionWorkflow cluster_scrub Halogen Management Sample Sample + WO3 (Sandwich) Combustion Combustion Reactor (1050°C) Sample->Combustion O2 Injection Gases Gases Generated: CO2, H2O, NOx, Br2, HBr Combustion->Gases AgTrap Silver (Ag) Trap (CRITICAL STEP) Gases->AgTrap Flow Reduction Reduction Tube (Cu, 650°C) AgTrap->Reduction Br2 Removed Detector TCD Detector (N2, CO2, H2O) Reduction->Detector NOx -> N2

Figure 1: Analytical workflow emphasizing the removal of Bromine interferences via Silver trapping prior to reduction and detection.

Part 5: Data Presentation & Acceptance Criteria

When validating your method, compare your results against the theoretical limits.

Table 1: Acceptance Criteria for this compound

ElementTheoretical %Acceptable Range (±0.4%)Common Failure ModeCorrective Action
Nitrogen 18.5918.19 – 18.99Low Result (<18.0) Incomplete combustion. Increase O₂ dose or add more WO₃.
Carbon 37.1936.79 – 37.59High Result (>38.0) Halogen interference. Replace Silver wool trap immediately.
Hydrogen 1.781.38 – 2.18High Result Moisture contamination. Dry sample at 40°C in vacuo.
Troubleshooting "The Bromine Drift"

If running a sequence of these samples, you may notice the Carbon value creeping up over time.

  • Cause: The Silver wool reacts with Br to form AgBr. As the Ag surface becomes coated, capture efficiency drops.

  • Solution: For high-Br compounds (>30%), replace the top 20mm of the combustion tube packing every 30–50 runs.

References

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Royal Society of Chemistry. (2011). Microanalysis: Elemental Analysis Guidelines for Publication. RSC Publishing. [Link]

  • Elementar. (n.d.). Analysis of Fluorine and Chlorine/Bromine/Iodine containing samples. Elementar Application Notes. [Link]

  • Thompson, M. (2008). CHN Analysis: The "Classic" Method. Analytical Methods Committee, AMCTB No. 29. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-bromo-1H-1,2,3-benzotriazin-4-one

[1][2]

Introduction: The Safety-Data Nexus

In drug discovery, 6-bromo-1H-1,2,3-benzotriazin-4-one serves as a critical halogenated scaffold, particularly in the synthesis of kinase inhibitors and bioactive heterocycles. While often treated as a generic intermediate, its specific structural features—a bicyclic diazonium-like core with a bromine substituent—demand a safety protocol that goes beyond standard "white powder" handling.

This guide moves beyond compliance. It establishes a self-validating safety system designed to protect not just the researcher, but the integrity of the experimental data. Contamination from poor handling (e.g., moisture introduction) or cross-contamination due to inadequate PPE compromises assay reproducibility as much as it risks health.

Hazard Identification & Risk Assessment

Based on structural analogs (Benzotriazinones/Halogenated Aromatics) and GHS Standards.

This compound is a potent irritant and sensitizer . The primary risks are dust inhalation during weighing and dermal absorption when solvated.

GHS Classification Matrix
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3]H315
Serious Eye Damage 2ACauses serious eye irritation.[4]H319
STOT - Single Exposure 3May cause respiratory irritation.[4]H335
Aquatic Toxicity Chronic 2Toxic to aquatic life with long-lasting effects.[2][5]H411

Critical Warning: As a nitrogen-rich heterocycle, this compound possesses latent energy. While generally stable, avoid friction or shock, and never mix with strong oxidizing agents or reducing metals (e.g., LiAlH4) without a specific calorimetric assessment.

PPE Decision Framework (The "Why" & "How")

Standard PPE is insufficient for high-concentration workflows. We utilize a Tiered PPE Strategy based on the state of matter.

Tier 1: Solid Handling (Weighing/Transfer)[1]
  • Respiratory: The primary vector is airborne dust. If a certified fume hood is unavailable, a Fit-Tested N95 or P100 respirator is mandatory.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the fine particle size of benzotriazinones, which can bypass side shields.

Tier 2: Solvated Handling (Reaction/Workup)
  • Gloves (The Critical Variable):

    • Standard Solvents (MeOH, EtOAc): Nitrile (minimum 5 mil) is acceptable.

    • Permeating Solvents (DCM, DMF, DMSO): this compound in DCM facilitates rapid dermal absorption.

    • Requirement: Double-gloving (Nitrile inner / Laminate or High-Grade Nitrile outer) or immediate change protocol upon splash.

Visualization: PPE Decision Logic

PPE_Decision_Treecluster_legendAction LevelStartStart: Handling this compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolvated / Reaction MixState->LiquidHoodIs Fume Hood Available?Solid->HoodSolventIdentify SolventLiquid->SolventYesYesHood->YesNoNoHood->NoStd_PPEStandard PPE:Lab Coat, Nitrile Gloves,Splash GogglesStaticControl Static:Antistatic Gun/BarStd_PPE->StaticResp_ReqMANDATORY:N95/P100 Respirator+ Standard PPELow_PermLow Permeation(Water, MeOH, Hexane)Solvent->Low_PermHigh_PermHigh Permeation(DCM, DMF, DMSO)Solvent->High_PermGlove_StdSingle Nitrile Gloves(Change > 30 mins)Low_Perm->Glove_StdGlove_HighDouble Glove ProtocolOR Silver Shield®(Change immediately on splash)High_Perm->Glove_HighYes->Std_PPENo->Resp_ReqSafeStandard ControlDangerHigh Risk Control

Figure 1: Decision logic for selecting PPE based on physical state and carrier solvent permeability.

Operational Protocol: Safe Handling Workflow

This protocol integrates safety steps directly into the experimental workflow to ensure compliance without disrupting efficiency.

Phase A: Weighing & Transfer

Objective: Prevent inhalation and static-induced dispersion.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Mitigation: Benzotriazinones are often fluffy, electrostatic solids. Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.

  • Transfer: Do not use a spatula that has been used for metal catalysts (risk of decomposition). Use a dedicated disposable or glass spatula.

  • Cleanup: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.

Phase B: Reaction Setup (Solvated)

Objective: Prevent dermal absorption via "Carrier Solvent Effect."

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

  • Septum Integrity: If using a syringe for reagent addition, ensure the septum is chemically resistant (PTFE-faced silicone) to prevent coring and potential escape of vapors.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block (avoid water baths to prevent accidental hydrolysis/contamination in case of flask failure).

Phase C: Quenching & Disposal

Objective: Neutralize chemical hazards before waste disposal.

  • Quench: Treat reaction mixtures with aqueous ammonium chloride or sodium bicarbonate. Wait for off-gassing to cease.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/tissues go to Hazardous Solid Waste (double-bagged).

    • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with acidic aqueous waste if cyanide reagents were used in subsequent steps.

Visualization: Experimental Workflow

Handling_Workflowcluster_prepPhase A: Preparationcluster_reactPhase B: Reactioncluster_postPhase C: Post-ProcessingWeighWeighing(Static Control)TransferTransfer toReaction VesselWeigh->Transfer In HoodSolventAdd Solvent(Down sidewall)Transfer->Solvent Slow AddReactReaction(Closed System)Solvent->ReactQuenchQuench(Aq. NH4Cl)React->Quench Cool FirstWasteDisposal(Halogenated Stream)Quench->Waste

Figure 2: Step-by-step workflow emphasizing containment and controlled addition.

Emergency Response Protocols

In the event of containment failure, immediate action is required.[6][7]

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 min.[7] Do not use organic solvents (EtOH/Acetone) as they increase absorption.Seek medical attention if irritation persists.[2][3][4][5] Review glove breakthrough times.
Eye Contact Flush with eyewash station for 15 minutes , holding eyelids open.Transport to emergency care immediately. Bring SDS.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste container.Clean area with soap/water.[8][2][3][4][7] Ventilate the room.
Spill (Liquid) Evacuate area if >100mL. Use absorbent pads (vermiculite/chem-pads).Place used absorbents in sealed hazardous waste bags.

References

  • PubChem. (n.d.). Compound Summary: Benzotriazinone Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.